Product packaging for Nitryl chloride(Cat. No.:CAS No. 13444-90-1)

Nitryl chloride

Cat. No.: B079355
CAS No.: 13444-90-1
M. Wt: 82.47 g/mol
InChI Key: HSSFHZJIMRUXDM-UHFFFAOYSA-M
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Description

Significance in Tropospheric Processes and Reactive Trace Gas Cycles

Nitryl chloride plays a pivotal role in the chemistry of the troposphere, particularly in polluted environments. copernicus.org It is recognized as an important reservoir of both nitrogen oxides (NOx) and chlorine. copernicus.orgcopernicus.org During the night, the heterogeneous reaction of dinitrogen pentoxide (N2O5) on chloride-containing aerosols leads to the formation of this compound. copernicus.orgcopernicus.orgresearchgate.net This process effectively sequesters NOx, which would otherwise be lost through other pathways. copernicus.org

The significance of this compound lies in its ability to release highly reactive chlorine atoms (Cl) upon photolysis by sunlight in the morning. copernicus.orgsdu.edu.cn These chlorine atoms are potent oxidants that can initiate the degradation of a wide range of volatile organic compounds (VOCs), often at faster rates than the hydroxyl radical (OH), another key atmospheric oxidant. sdu.edu.cn This initiation of VOC oxidation by chlorine atoms can significantly impact the formation of secondary pollutants, including ozone and particulate matter. magtech.com.cncopernicus.org

The production and subsequent photolysis of this compound introduce a new pathway for the cycling of reactive nitrogen and chlorine in the troposphere. magtech.com.cn This process can alter the partitioning of nitrogen oxides and influence the budget of atmospheric oxidants, thereby affecting air quality on both regional and global scales. researchgate.netcopernicus.org

Role as a Coupling Agent between Gas-Phase and Heterogeneous Chemistry

This compound is a prime example of a compound that couples gas-phase and heterogeneous chemistry in the atmosphere. magtech.com.cn Its formation is a multiphase process that begins with gas-phase reactions. Nitrogen dioxide (NO2) reacts with ozone (O3) to produce the nitrate (B79036) radical (NO3), which then reacts with another NO2 molecule to form dinitrogen pentoxide (N2O5) in the gas phase. copernicus.orgsemanticscholar.org

The crucial step in the formation of this compound occurs on the surface of aerosols. Gaseous N2O5 is taken up by chloride-containing aerosols, where it undergoes a heterogeneous reaction to produce this compound (ClNO2) and nitric acid (HNO3). researchgate.netcopernicus.org The efficiency of this process, known as the N2O5 uptake coefficient and the ClNO2 yield, depends on various factors including aerosol composition, liquid water content, and temperature. copernicus.org

Once formed, this compound is released back into the gas phase. magtech.com.cn This entire sequence demonstrates a clear link between gas-phase precursors (NO2, O3) and heterogeneous processing on aerosol surfaces, ultimately leading to the release of a gaseous product that re-enters the gas-phase chemical system. This coupling is a critical component of understanding atmospheric chemical transformations. magtech.com.cn

Interlinkage of Nocturnal and Daytime Photochemistry

This compound acts as a significant bridge between nocturnal and daytime atmospheric chemistry. magtech.com.cn Its formation is exclusively a nighttime process, as the precursor nitrate radical (NO3) is rapidly destroyed by photolysis during the day. semanticscholar.org Throughout the night, in polluted environments with sources of NOx and chloride, this compound can accumulate to substantial concentrations, sometimes reaching parts-per-billion by volume (ppbv) levels. copernicus.orgresearchgate.netnoaa.gov

This nocturnal accumulation serves as a reservoir of reactive species. copernicus.orgcopernicus.org At sunrise, the photolytically unstable this compound rapidly breaks down, releasing chlorine atoms and nitrogen dioxide. sdu.edu.cncopernicus.org This morning burst of chlorine atoms can "jump-start" the day's photochemistry, initiating the oxidation of VOCs and the production of peroxy radicals (RO2) and hydroperoxy radicals (HO2) at a time when other primary radical sources, such as the photolysis of ozone and nitrous acid (HONO), may still be weak. sdu.edu.cncopernicus.org

The release of NO2 from ClNO2 photolysis also contributes to the daytime budget of NOx, influencing ozone production cycles throughout the day. researchgate.net This interlinkage means that nighttime chemical processes directly impact the rate and nature of photochemical reactions occurring during the subsequent day, highlighting the importance of considering the full diurnal cycle in atmospheric models. magtech.com.cnresearchgate.net

Interactive Data Table: Observed this compound Concentrations

The following table summarizes notable observations of this compound (ClNO2) mixing ratios from various field campaigns, illustrating its prevalence in different atmospheric environments.

LocationCampaign/StudyMaximum Observed ClNO2 (pptv)Environment
Coastal Southern ChinaWang et al., 20131997Polluted Marine Boundary Layer
Calgary, Alberta, CanadaFaxon et al., 2015250Polluted Continental
North China PlainTham et al., 20162070Polluted Rural
Pearl River Delta, ChinaYun et al., 2018b8324Photochemical Pollution
GermanyTan et al., 20221600Rural

pptv: parts-per-trillion by volume

Structure

2D Structure

Chemical Structure Depiction
molecular formula NO2Cl<br>ClHNO2- B079355 Nitryl chloride CAS No. 13444-90-1

Properties

CAS No.

13444-90-1

Molecular Formula

NO2Cl
ClHNO2-

Molecular Weight

82.47 g/mol

IUPAC Name

oxido(oxo)azanium;chloride

InChI

InChI=1S/ClH.HNO2/c;2-1-3/h1H;1H/p-1

InChI Key

HSSFHZJIMRUXDM-UHFFFAOYSA-M

SMILES

[NH+](=O)[O-].[Cl-]

Canonical SMILES

[NH+](=O)[O-].[Cl-]

Synonyms

(NO2)Cl
nitryl chloride

Origin of Product

United States

Formation Pathways and Mechanisms of Atmospheric Nitryl Chloride

Heterogeneous Formation from Dinitrogen Pentoxide (N₂O₅)

The dominant formation pathway for nitryl chloride in the atmosphere is the heterogeneous reaction of dinitrogen pentoxide (N₂O₅) on the surface of chloride-containing aerosols. unh.eduepa.govcopernicus.org This process typically occurs at night when N₂O₅ accumulates. N₂O₅ is formed from the reaction of nitrogen dioxide (NO₂) with the nitrate (B79036) radical (NO₃), which itself is produced from the oxidation of NO₂ by ozone (O₃). copernicus.orgcopernicus.org

The heterogeneous uptake of N₂O₅ on aqueous aerosol surfaces is a critical step in nocturnal atmospheric chemistry. copernicus.orgd-nb.info The currently accepted mechanism involves several steps. First, gaseous N₂O₅ accommodates onto the aerosol surface and undergoes hydrolysis to form a protonated nitric acid intermediate (H₂ONO₂⁺) and a nitrate ion (NO₃⁻) in the aqueous phase. copernicus.orgd-nb.info

N₂O₅(g) ⟷ N₂O₅(aq) N₂O₅(aq) + H₂O(l) ⟷ H₂ONO₂⁺(aq) + NO₃⁻(aq)

This intermediate, H₂ONO₂⁺, can then react with water to form nitric acid (HNO₃). However, if chloride ions (Cl⁻) are present in the aerosol, they can compete with water to react with the H₂ONO₂⁺ intermediate, producing this compound (ClNO₂) and water. copernicus.orgd-nb.info

H₂ONO₂⁺(aq) + Cl⁻(aq) → ClNO₂(g) + H₂O(l)

This reaction effectively converts particulate chloride into a more reactive form of chlorine. epa.gov Sources of particulate chloride are varied and include sea spray aerosols in coastal and marine environments and road salt aerosols in inland urban areas during winter. noaa.govnoaa.govnih.gov The presence of ClNO₂ has been confirmed in numerous field studies in diverse locations, from polluted marine and coastal areas to rural continental sites. noaa.govepa.govnoaa.govcapes.gov.br

The efficiency of this compound formation is not constant but is a complex function of the aerosol's chemical and physical properties. copernicus.org Factors such as the concentration of chloride, the amount of water present, the acidity of the aerosol, and its physical morphology all play crucial roles. copernicus.orgcopernicus.org

The yield of this compound (φ) is strongly dependent on the concentration of chloride ions within the aerosol. epa.gov Laboratory and field studies have consistently shown that as the particulate chloride concentration increases relative to water, the production of ClNO₂ becomes more favorable. copernicus.orgnoaa.gov This is due to the direct competition between chloride ions and water molecules for the H₂ONO₂⁺ reaction intermediate. copernicus.orgcopernicus.org

At high chloride molarities (e.g., 1 M), yields approaching 1 (or 100%) have been reported, indicating that the reaction with chloride can effectively outcompete the hydrolysis pathway that forms nitric acid. epa.govresearchgate.net Conversely, in aerosols with very low chloride content, the formation of nitric acid is the dominant outcome of N₂O₅ uptake. epa.gov Even at relatively dilute chloride concentrations, such as 0.01 M to 0.1 M, significant ClNO₂ formation has been observed. epa.govnoaa.gov

The roles of aerosol water content and ambient relative humidity (RH) are multifaceted. copernicus.org Liquid water is essential for the N₂O₅ uptake process, as it provides the medium for the ionization of N₂O₅ into H₂ONO₂⁺ and NO₃⁻. copernicus.orgnsf.gov Studies have shown that the N₂O₅ uptake coefficient, γ(N₂O₅), is significantly enhanced in humid conditions compared to dry conditions. copernicus.orghelsinki.fi In some polluted environments, the heterogeneous uptake of N₂O₅ has been found to be strongly water-limited, with a positive dependence on both RH and aerosol water content. helsinki.fi

However, water also acts as a competitor to chloride for the H₂ONO₂⁺ intermediate. copernicus.org Therefore, the ClNO₂ yield (φ) is critically dependent on the ratio of the molar concentration of particulate chloride to that of water ([Cl⁻]/[H₂O]). copernicus.orgnoaa.gov High water content can suppress the ClNO₂ yield if the chloride concentration is not sufficiently high. researchgate.net Furthermore, organic carbon coatings on aerosols can reduce N₂O₅ uptake by limiting the available water at the particle's surface. nsf.gov The lifetime of N₂O₅ can also vary with RH, with some studies showing the highest lifetime (and thus slower uptake) at intermediate RH levels around 40%. d-nb.info

Aerosol acidity is another factor that can influence the products of N₂O₅ heterogeneous reactions. Laboratory studies have indicated that at very low pH (less than 2), the reaction of N₂O₅ on acidic, chloride-laden aerosols can produce molecular chlorine (Cl₂) in addition to this compound. copernicus.orgnoaa.govresearchgate.net It has been proposed that ClNO₂ acts as an intermediate in this process, where it can be protonated and subsequently react with another chloride ion to form Cl₂. copernicus.orgd-nb.info The formation of Cl₂ represents another pathway for activating chlorine in the atmosphere. researchgate.net

Particle morphology, or shape, can influence interactions and the available surface for reactions. nih.gov While many models assume spherical particles, the actual shape can be more complex. epa.gov The physical state of the aerosol (e.g., solid vs. aqueous) also impacts reaction rates, with N₂O₅ uptake being significantly lower on solid particles compared to deliquesced, aqueous aerosols. researchgate.netnsf.gov Furthermore, the composition of the particle surface, rather than just the bulk composition, is critical. researchgate.net Organic coatings, for instance, can hinder N₂O₅ uptake by creating a barrier that reduces the solubility and diffusivity of N₂O₅ into the aqueous core of the particle. nsf.govresearchgate.netwhiterose.ac.uk

Impact of Anthropogenic and Natural Chloride Sources

The availability of particulate chloride (Cl⁻) is a critical factor limiting the production of this compound. epa.gov This chloride can originate from both natural and anthropogenic sources, with its presence altering the reaction products of N₂O₅ uptake from solely nitric acid (HNO₃) to include ClNO₂. copernicus.orgresearchgate.netcopernicus.org

Sea salt aerosols are a major natural source of particulate chloride, making the marine boundary layer a key region for this compound formation. noaa.govucpress.edu The heterogeneous reaction of N₂O₅ on sea salt particles has been identified as an efficient pathway for producing ClNO₂. noaa.gov This process is particularly impactful in polluted coastal environments where emissions of nitrogen oxides (NOx) from urban and industrial areas mix with marine air. noaa.govcapes.gov.br

Field measurements have confirmed the abundance of this compound in subtropical marine boundary layers, with observations showing that ClNO₂ is produced in high yield from the reaction of N₂O₅ on all chloride-containing aerosols, not just fresh sea salt. noaa.gov Modeling studies incorporating sea-salt-derived chlorine chemistry have predicted increases in morning ozone concentrations in coastal regions. researchgate.net However, the efficiency of this process can be influenced by the composition of the sea surface microlayer, and the yield of ClNO₂ may not always align with the expected yield for pure sodium chloride (NaCl). ebi.ac.uk Theoretical studies on N₂O₅ reacting with seawater clusters containing chloride have shown that while hydrolysis to form nitric acid is energetically more favorable, a low-lying pathway involving halide substitution intermediates allows for the formation of ClNO₂. vliz.be

Table 1: Findings from Studies on Marine Chloride Sources and ClNO₂ Formation

Research Finding Key Implications Source(s)
N₂O₅ reacts efficiently on sea salt aerosols to produce ClNO₂. Establishes sea salt as a primary natural source for ClNO₂ precursors. noaa.gov
High ClNO₂ levels are observed in polluted marine boundary layers where NOx and sea salt coexist. Highlights the significant impact of ClNO₂ on air quality in coastal urban areas. noaa.govcapes.gov.br
The reaction of N₂O₅ with chloride-containing aerosols is a dominant ClNO₂ formation mechanism. Confirms the importance of heterogeneous chemistry on marine aerosols. noaa.govepa.gov
Theoretical studies reveal competing pathways of hydrolysis and halide substitution for N₂O₅ on aqueous chloride clusters. Provides a microscopic understanding of why ClNO₂ formation occurs despite hydrolysis being energetically favored. vliz.be
Modeling suggests sea-salt-derived chlorine can increase coastal ozone. Links marine emissions to potential enhancements in secondary air pollutants. researchgate.netacs.org

While marine emissions are a dominant global source of chloride, terrestrial sources are crucial, particularly for ClNO₂ formation in continental and polluted inland areas. magtech.com.cncopernicus.org These sources are often anthropogenic and can lead to high concentrations of ClNO₂ far from the coast. science.gov

Coal Combustion: The combustion of coal, which naturally contains chlorine, releases significant amounts of hydrogen chloride (HCl) into the atmosphere. copernicus.orgresearchgate.net This HCl can then form particulate chloride, a key precursor for ClNO₂. copernicus.org In regions with extensive coal use, this is a major pathway for chlorine activation. ucpress.eduscience.gov

Biomass Burning: A significant source of both nitrogen oxides and particulate chloride, biomass burning provides the necessary ingredients for ClNO₂ formation. science.govcopernicus.orgcopernicus.org Chamber studies using authentic biomass-burning emissions have demonstrated the rapid formation of N₂O₅ followed promptly by ClNO₂ production. science.gov

Industrial Emissions: Various industrial activities have been proposed as sources of atmospheric chlorine. researchgate.netcopernicus.org Localized industrial emissions of reactive chlorine have been observed, contributing to the formation of ClNO₂ precursors. capes.gov.br

Road Salt: In colder climates, the application of road salt (primarily NaCl) for de-icing can lead to the aerosolization of chloride, creating a significant wintertime source for ClNO₂ production in urban environments. researchgate.net Studies have linked increases in winter PM2.5 sodium and chloride to snowfall and road salt application, with further research showing that the reaction of N₂O₅ with road salt aerosol contributes to chloride depletion and ClNO₂ formation. researchgate.net

Field studies in various inland locations have confirmed that these terrestrial sources lead to significant ClNO₂ production, indicating that chlorine activation is not limited to coastal areas. magtech.com.cncopernicus.org

Theoretical and Computational Studies of Formation Mechanisms

To understand the fundamental processes governing this compound formation, theoretical and computational methods have been employed. These studies provide molecular-level insights into reaction pathways, energetics, and dynamics that are often inaccessible through experimental means alone.

Ab initio molecular dynamics (AIMD) simulations have been instrumental in elucidating the mechanism of ClNO₂ formation from the heterogeneous reaction of N₂O₅. nih.govresearchgate.net These simulations model the system's evolution by calculating the forces on atoms from first principles, without pre-defined potentials.

Simulations of N₂O₅ on the surface of a thin water film in the presence of HCl predict the production of this compound. ebi.ac.uknih.govresearchgate.net Key findings from these studies include:

Reaction Mechanism: The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism at the liquid-vapor interface. ebi.ac.uknih.gov The nucleophile is the chloride ion (Cl⁻), which is formed from the ionization of HCl on the aqueous surface. ebi.ac.ukresearchgate.netresearchgate.net

Role of Water: The water film is crucial as it enhances the otherwise very slow gas-phase reaction. It does this by (1) stabilizing and localizing the adsorbed N₂O₅, making it accessible for reaction, (2) facilitating the ionization of impinging HCl to produce the necessary Cl⁻ nucleophile, and (3) activating the adsorbed N₂O₅ for nucleophilic attack by the chloride ion. nih.govresearchgate.net

Reaction Dynamics: The simulations show that for the N₂O₅ reaction, the electrophilic nitrogen atom that is attacked oscillates between the two normally equivalent NO₂ groups within the N₂O₅ molecule. nih.gov

These AIMD studies provide a detailed, dynamic picture of the reaction, confirming the surface-mediated pathway and the essential role of the aqueous environment. escholarship.org

Quantum chemical calculations, such as those using Density Functional Theory (DFT), are used to investigate the energetics of the reaction pathways, including the structures of reactants, transition states, and products. researchgate.netresearchgate.net These calculations have been applied to understand the competition between the hydrolysis of N₂O₅ to form nitric acid and its reaction with chloride to form ClNO₂. chemrxiv.org

An Arrhenius analysis based on experimental measurements and supported by quantum chemical insights revealed that the activation energy for hydrolysis is only slightly larger (by 3.0 ± 1.8 kJ/mol) than for chlorination. chemrxiv.org This small difference in activation energy cannot alone explain the strong preference for the chlorination reaction observed experimentally. The ratio of rate constants for chlorination versus hydrolysis in D₂O was determined to be 1147 ± 65 at 25 °C, overwhelmingly favoring ClNO₂ formation. chemrxiv.org This suggests that the preference for chlorination is driven more by dynamic and entropic factors rather than purely enthalpic (energy-based) ones. chemrxiv.org Molecular dynamics simulations complement these findings by showing distinct solvation structures for the strongly hydrated chloride ion and the more hydrophobically solvated N₂O₅ molecule, implying that the role of water in mediating the interaction between these differently solvated species is critical. chemrxiv.org

Atmospheric Fate and Removal Mechanisms of Nitryl Chloride

Photolytic Decomposition

Photolysis is a primary sink for atmospheric nitryl chloride, especially during the daytime. copernicus.orgcopernicus.org Upon absorbing solar radiation, this compound molecules break down, releasing highly reactive species that can significantly impact atmospheric chemistry. copernicus.orgcopernicus.org

The photolysis of this compound (ClNO2) regenerates a chlorine atom (Cl) and a nitrogen dioxide (NO2) molecule. copernicus.orgcopernicus.org This reaction is a key process as it releases a highly reactive chlorine atom into the troposphere. d-nb.infoscience.gov The chemical equation for this process is:

ClNO₂ + hν → Cl + NO₂ copernicus.org

The liberated chlorine atom is a potent oxidant that can initiate the degradation of various volatile organic compounds (VOCs), often at faster rates than the hydroxyl radical (OH). copernicus.orgsdu.edu.cn This initiation of VOC oxidation contributes to the formation of ozone and other secondary pollutants. copernicus.org The regeneration of nitrogen dioxide also has implications for nitrogen oxide (NOx) budgets and subsequent photochemical ozone production. copernicus.orgnoaa.gov Studies have shown that the photolysis of this compound is a significant source of chlorine atoms, particularly in polluted coastal and marine environments where precursors for its formation are abundant. noaa.govpublish.csiro.au The photodissociation of this compound following excitation at 248 nm has been found to exclusively produce chlorine atoms and nitrogen dioxide as primary fragments. acs.org

This compound exhibits a distinct diurnal pattern in the atmosphere. polyu.edu.hkpolyu.edu.hk It is primarily formed and accumulates during the night through the heterogeneous reaction of dinitrogen pentoxide (N₂O₅) on chloride-containing aerosols. copernicus.orgnoaa.gov As a result, its concentration is typically highest during the nighttime and in the early morning hours. sdu.edu.cnnoaa.gov

After sunrise, the increasing solar radiation leads to the rapid photolysis of this compound. copernicus.orgcopernicus.org This process causes a sharp decrease in this compound concentrations throughout the morning. copernicus.org The timing of this photolysis is crucial, as it provides a burst of chlorine atoms and nitrogen dioxide in the early morning, a period when other significant radical sources, such as the photolysis of ozone to produce O(¹D), may still be weak. sdu.edu.cnnoaa.gov This morning pulse of reactants can effectively "jump-start" daytime photochemistry. sdu.edu.cn The photolysis rate of this compound varies seasonally, with higher rates observed in the summer due to more intense solar radiation. copernicus.org

Gas-Phase Reactions

In addition to photolysis, this compound can be removed from the atmosphere through gas-phase reactions with other trace gases.

This compound undergoes a fast gas-phase reaction with nitric oxide (NO). purdue.eduaip.org This reaction involves the transfer of a chlorine atom from this compound to nitric oxide, resulting in the formation of nitrogen dioxide (NO₂) and nitrosyl chloride (ClNO). purdue.eduaip.org The reaction is represented by the following equation:

ClNO₂(g) + NO(g) ⇌ NO₂(g) + ClNO(g) purdue.edu

Kinetic studies have shown this reaction to be a bimolecular process, meaning it occurs through the collision of one ClNO₂ molecule and one NO molecule. aip.orgpurdue.edu The reaction is first-order with respect to each reactant. aip.org The rate of this reaction is relatively fast, and it proceeds quantitatively to products. aip.org For the reaction to occur, the nitrogen atom of the nitric oxide molecule must collide with the chlorine atom of the this compound molecule. purdue.eduuobabylon.edu.iq The activation energy for this reaction has been determined to be approximately 6.9 kcal/mol. aip.org

Thermal Decomposition Studies

The stability of this compound is also limited by its tendency to decompose thermally, particularly at elevated temperatures. Studies have investigated the unimolecular decomposition of this compound, which primarily yields nitrogen dioxide and molecular chlorine.

2NO₂Cl(g) → 2NO₂(g) + Cl₂(g) brainly.combrainly.com

Research conducted using shock-wave techniques has studied this decomposition at temperatures ranging from 600°K to 1000°K. aip.orgaip.org The mechanism is thought to involve two elementary steps:

NO₂Cl → NO₂ + Cl aip.org

NO₂Cl + Cl → NO₂ + Cl₂ aip.org

The first step, the breaking of the Cl-NO₂ bond, is the rate-determining step. The activation energy for the decomposition of pure this compound was found to be about 2.5 kcal/mole less than when it is diluted in argon or oxygen, suggesting differences in energy transfer efficiency. aip.org Earlier studies at lower temperatures (100°C to 250°C) also confirmed that the decomposition is a first-order reaction that stoichiometrically produces nitrogen dioxide and chlorine. aip.org

Atmospheric Impacts and Chemical Consequences of Nitryl Chloride

Tropospheric Chlorine Radical Production and Activation

Contribution to Daytime Radical Sources

The photolysis of nitryl chloride is a major source of tropospheric chlorine radicals, particularly in polluted environments. researchgate.netcopernicus.org After accumulating overnight, ClNO2 rapidly breaks down in sunlight, providing a burst of highly reactive chlorine atoms in the early morning. researchgate.netnih.gov This process is especially significant as it initiates radical chemistry when other primary radical sources, such as the photolysis of ozone (O3), nitrous acid (HONO), and formaldehyde (B43269) (HCHO), are still weak. copernicus.org

This morning photolysis makes ClNO2 a crucial daytime source of chlorine atoms and also serves as a mechanism to recycle nitrogen oxides (NOx) into the atmosphere. researchgate.netnoaa.govresearchgate.net The NO2 released contributes directly to daytime photochemical cycles. researchgate.net In polluted regions, ClNO2 photolysis has been identified as the dominant source of Cl radicals. researchgate.net Modeling studies have quantified this impact, suggesting that the inclusion of ClNO2 chemistry can increase the total integrated daytime radical source by 17%. researchgate.netd-nb.info Field observations in northern China measured a chlorine radical production rate from ClNO2 photolysis of up to 1.12 ppbv h⁻¹, which accounted for 10–30% of the total primary radical production in the morning hours. researchgate.net

Reactivity with Volatile Organic Compounds (VOCs)

The chlorine atoms liberated from this compound photolysis are highly reactive oxidants that readily attack a wide range of volatile organic compounds (VOCs). researchgate.netpublish.csiro.au This initiates the oxidative degradation of these compounds, leading to the formation of organic peroxy radicals (RO2) and contributing to the formation of pollutants like ozone. copernicus.orgcopernicus.orgresearchgate.net

Influence on Atmospheric Oxidative Capacity

Enhancement of Hydroxyl (OH) and Hydroperoxyl (HO₂) Radicals

The chemical cascade initiated by ClNO2 photolysis leads to an increase in the concentrations of the primary atmospheric oxidants, the hydroxyl (OH) and hydroperoxyl (HO₂) radicals, collectively known as hydrogen oxide (HOx) radicals. researchgate.netd-nb.info The oxidation of VOCs by chlorine atoms enhances the production of these conventional radicals. nih.govresearchgate.net While some models predict a slight increase in OH and HO₂ concentrations copernicus.org, others, particularly in coastal regions with high chlorine chemistry activity, have shown OH enhancements of up to 30%. nih.gov Field campaign measurements have observed average daytime enhancements of 1.0% for OH and 2.0% for HO₂ due to this compound chemistry. copernicus.org

Impact on Organic Peroxy Radicals (RO₂)

The reaction between chlorine atoms and VOCs is a direct pathway to the formation of organic peroxy radicals (RO₂). copernicus.org This process can significantly boost the RO₂ population, especially in the morning. One modeling study, based on conditions during the CalNex 2010 field study, found that a nighttime peak of 1.5 ppbv of ClNO2 resulted in 2.2 times more RO₂ being produced in the morning hours compared to a scenario without ClNO2. researchgate.netd-nb.info Other studies have reported more modest, though still significant, increases. For instance, one campaign observed a daytime average enhancement of 3.0% for RO₂ copernicus.org, while another estimated that chlorine chemistry enhanced the daily concentrations of peroxy radicals by 15%. gatech.edu

Modulation of Tropospheric Ozone (O₃) Formation

This compound plays a multifaceted role in the formation of ground-level ozone, a major component of photochemical smog. The photolysis of ClNO2 directly releases NO2, a critical ingredient for ozone production. researchgate.netresearchgate.net The subsequent Cl-initiated oxidation of VOCs generates peroxy radicals (RO₂ and HO₂), which in the presence of nitrogen oxides (NOx), lead to the formation of ozone. copernicus.orgresearchgate.net

The net effect of ClNO2 on ozone can vary depending on atmospheric conditions. Modeling studies have shown that including ClNO2 chemistry can lead to a 15% enhancement in integrated ozone production. researchgate.netd-nb.info Field observations and model simulations have reported that ClNO2 can increase daily ozone production by several parts per billion by volume (ppbv), with increases of up to 11 ppbv observed in certain polluted air masses. researchgate.netresearchgate.net However, the impact is not always substantial. In some cases, ClNO2's contribution to ozone formation is minor (less than 5% on average), particularly when other radical sources from HONO and oxygenated VOCs are more dominant. copernicus.org On a global scale, the influence is complex; while ClNO2 can increase ozone over polluted continents, its interaction with other halogen chemistries can lead to a net decrease in the global tropospheric ozone burden. copernicus.org

Research Findings on Radical and Ozone Enhancement due to this compound

Acceleration of Photochemical Ozone Production

This compound is a key player in the acceleration of photochemical ozone (O3) production, particularly in polluted environments. d-nb.infoscience.gov It accumulates at night through the heterogeneous reaction of dinitrogen pentoxide (N2O5) on chloride-containing aerosols. d-nb.infoscience.govnoaa.govcopernicus.org After sunrise, ClNO2 undergoes photolysis, releasing highly reactive chlorine atoms (Cl·) and nitrogen dioxide (NO2). d-nb.infocopernicus.orgcopernicus.org

This morning release of chlorine atoms can "jump-start" atmospheric photochemistry. researchgate.net The liberated chlorine atoms are highly reactive and can oxidize volatile organic compounds (VOCs) more efficiently than hydroxyl radicals (OH), which are typically the primary daytime oxidant. noaa.gov This enhanced oxidation of VOCs leads to the formation of organic peroxy radicals (RO2), which, in the presence of nitrogen oxides (NOx), drive the production of ozone. d-nb.info Modeling studies have shown that the presence of this compound can significantly increase the rate of ozone formation, with some studies reporting increases of up to 41% in daytime ozone production. noaa.goveos.org The impact is most pronounced in near-coastal urban areas where emissions of NOx from industrial and urban sources mix with chloride from sea salt. noaa.gov

Regional Ozone Enhancement Mechanisms

The influence of this compound on ozone levels extends to a regional scale. eos.orgresearchgate.net The transport of air masses laden with ClNO2 and its precursors from polluted urban and industrial areas can lead to significant ozone enhancement in downwind regions. noaa.goveos.org For instance, observations in southern China have recorded exceptionally high concentrations of ClNO2, reaching up to 4.7 parts per billion by volume (ppbv), in air masses transported from industrial zones. noaa.goveos.org

Chemical box models and regional chemical transport models have been employed to quantify this effect. These models indicate that the chlorine chemistry initiated by ClNO2 photolysis can lead to an increase in peak daytime ozone concentrations by 5% to 16%. noaa.goveos.org In some cases, the daily ozone production can be enhanced by as much as 10 ppbv. researchgate.net This regional enhancement is a consequence of the transport of both ClNO2 and its precursors, such as N2O5, in the nocturnal boundary layer and residual layer, which then mix down and react in the morning. copernicus.orgsemanticscholar.org The sustained release of chlorine atoms from ClNO2 photolysis can significantly perturb the regional radical budget, leading to increased ozone formation over a broad area. researchgate.netfigshare.comnih.gov

Role in Reactive Nitrogen Cycling

This compound plays a significant role in the cycling of reactive nitrogen compounds in the atmosphere, influencing the partitioning and lifetime of these species.

Nocturnal Nitrogen Oxide (NOx) Reservoir Chemistry

During the night, this compound acts as a temporary reservoir for nitrogen oxides (NOx = NO + NO2). science.govcopernicus.orgmagtech.com.cncopernicus.org The formation of ClNO2 begins with the oxidation of NO2 by ozone to form the nitrate (B79036) radical (NO3). semanticscholar.orgcopernicus.org NO3 then reacts with another NO2 molecule to form N2O5. copernicus.org This N2O5 can then react on chloride-containing aerosols to produce ClNO2. copernicus.orgcopernicus.org

This process effectively sequesters NOx in the form of ClNO2 during the nighttime hours when direct photochemical loss of NOx is absent. science.govcopernicus.org The stability of ClNO2 at night allows it to accumulate, with observed mixing ratios sometimes reaching several parts per billion. science.gov In the morning, the photolysis of ClNO2 releases NO2 back into the atmosphere, influencing the morning budget of NOx and subsequent photochemical reactions. magtech.com.cnresearchgate.net This nocturnal reservoir behavior couples nighttime atmospheric chemistry with daytime photochemistry. magtech.com.cn

Partitioning of Reactive Nitrogen Species (NOy)

The formation of this compound alters the partitioning of total reactive nitrogen (NOy), which includes all reactive nitrogen-containing compounds in the atmosphere. By converting N2O5, a component of NOy, into ClNO2, the composition of the NOy family is changed. science.govfigshare.com This can have significant implications for the transport and fate of reactive nitrogen.

Modeling studies have shown that ClNO2 can constitute a notable fraction of NOy, with some studies indicating it can account for up to 6% of the monthly mean total reactive nitrogen. researchgate.net The conversion of N2O5 to ClNO2 instead of nitric acid (HNO3) through hydrolysis means that less nitrogen is immediately removed from the atmosphere via wet or dry deposition of HNO3. This altered partitioning affects the spatial distribution and lifetime of reactive nitrogen in the atmosphere. researchgate.net

Influence on Total Nitrate Levels

The production of this compound has a direct impact on the levels of total nitrate, which includes both gaseous nitric acid and particulate nitrate. eos.orgresearchgate.netfigshare.com The heterogeneous reaction of N2O5 on chloride-containing aerosols has two primary product channels: the formation of ClNO2 and the formation of nitric acid (HNO3). When the ClNO2 channel is significant, it effectively competes with the hydrolysis of N2O5 to HNO3. researchgate.net

This competition leads to a reduction in the amount of nitrate formed. researchgate.net Chemical transport models have demonstrated that the inclusion of ClNO2 chemistry can substantially reduce mean total nitrate concentrations, with reductions of up to 0.8-2.0 µg m-3 or 11-21% in some regions. researchgate.net This reduction in nitrate formation can have further implications for aerosol composition and atmospheric acidity.

Contribution to Secondary Pollutant Formation

Beyond its impact on ozone, this compound contributes to the formation of other secondary pollutants. The primary mechanism for this is the production of highly reactive chlorine atoms. These chlorine atoms can initiate the oxidation of a wide range of volatile organic compounds (VOCs), leading to the formation of various secondary organic aerosols (SOA) and other oxygenated VOCs. nih.gov

Secondary Organic Aerosol (SOA) Precursor Chemistry

This compound (ClNO₂) plays a significant role in the formation of secondary organic aerosols (SOA), which are major components of atmospheric particulate matter. The key to this role lies in its photolysis, which generates highly reactive chlorine atoms (Cl·). These chlorine atoms can initiate or enhance the oxidation of a wide range of volatile organic compounds (VOCs), leading to the production of low-volatility products that partition into the aerosol phase, thus forming SOA. nih.govepa.gov

For instance, studies involving the oxidation of aromatic hydrocarbons like m-xylene (B151644) have shown that Cl atom-initiated chemistry can lead to the formation of species such as methylbenzoquinone and various organochlorine compounds. nih.gov In contrast, OH-initiated oxidation of the same precursor tends to form bicyclic peroxides. nih.gov The presence of ClNO₂, especially in the early morning, can lead to greater fragmentation of aromatic hydrocarbons and the formation of less oxidized SOA compared to environments dominated by pure chlorine gas (Cl₂), due to the significant secondary production of OH radicals from ClNO₂ photochemistry. nih.govnih.gov

The impact of ClNO₂ on SOA formation is not limited to anthropogenic VOCs. Chlorine-initiated oxidation of biogenic VOCs, such as isoprene, has also been shown to produce SOA. metabolomicsworkbench.org Chamber experiments have identified several gas-phase oxidation products of the isoprene-Cl reaction, including chloroalkyl hydroperoxides, which can act as SOA precursors. mdpi.com

Coupling of Atmospheric Chemical Processes

This compound is a critical species that couples different domains of atmospheric chemistry, bridging gas-phase and heterogeneous reactions, as well as nocturnal and daytime chemical cycles.

The formation of this compound is a prime example of the tight coupling between gas-phase and heterogeneous chemistry. magtech.com.cn The process begins in the gas phase with the oxidation of nitrogen dioxide (NO₂) by ozone (O₃) to form the nitrate radical (NO₃). NO₃ then reacts with another NO₂ molecule to form dinitrogen pentoxide (N₂O₅). bham.ac.ukcopernicus.org

Gas-Phase Reactions:

NO₂ + O₃ → NO₃ + O₂

NO₃ + NO₂ ⇌ N₂O₅

The crucial step then occurs on the surface of aerosols. Gaseous N₂O₅ is taken up by chloride-containing aerosols, where it undergoes a heterogeneous reaction to produce this compound (ClNO₂) and nitric acid (HNO₃). researchgate.netcopernicus.org

Heterogeneous Reaction:

N₂O₅(g) + Cl⁻(aq) → ClNO₂(g) + NO₃⁻(aq)

This reaction effectively converts a gas-phase nitrogen oxide reservoir (N₂O₅) into a gas-phase chlorine-containing species (ClNO₂). The efficiency of this process, described by the ClNO₂ yield (φ), is dependent on various factors, including the aerosol water content and the concentration of chloride and nitrate in the aerosol. copernicus.org Furthermore, ClNO₂ itself can be taken up by SOA, which can reduce its atmospheric lifetime and impact on downwind chemistry. researchgate.net Laboratory studies have shown that the uptake probability of ClNO₂ is higher for monoterpene-derived SOA than for inorganic aerosols like ammonium (B1175870) sulfate. researchgate.net This interaction highlights a feedback loop where the products of ClNO₂-initiated chemistry can, in turn, influence the atmospheric concentration of ClNO₂.

This compound acts as a crucial bridge between night and day atmospheric chemistry. magtech.com.cn Its formation occurs predominantly at night when the photolysis of NO₃ is absent, allowing for the accumulation of N₂O₅ and its subsequent heterogeneous reaction to form ClNO₂. researchgate.netcopernicus.org ClNO₂ is relatively stable during the night, with a long lifetime in the nocturnal boundary layer, allowing it to act as a significant reservoir for both reactive nitrogen and chlorine. researchgate.netnoaa.gov

With the first light of sunrise, ClNO₂ is rapidly photolyzed, releasing a chlorine atom and a nitrogen dioxide molecule. researchgate.netcopernicus.org

Daytime Photolysis:

ClNO₂ + hν → Cl· + NO₂

This photolysis event has two major consequences for daytime photochemistry. First, it provides a burst of highly reactive Cl atoms that can initiate the oxidation of VOCs and enhance the formation of ozone and SOA, as discussed in section 4.5.1. nih.govcopernicus.org This "kick-starts" the day's photochemistry, often at a time when other primary radical sources, like the photolysis of ozone to produce OH, are still weak. noaa.gov Second, the release of NO₂ shifts the partitioning of reactive nitrogen, influencing the ozone production regime. By linking the nighttime accumulation of NOx in a reservoir species to the morning's radical budget, ClNO₂ ensures that the chemical processing of pollutants is a continuous, 24-hour cycle. magtech.com.cn

The chemistry of this compound is intricately linked with that of other reactive halogen species, forming a complex web of atmospheric halogen cycling. The chlorine atom produced from ClNO₂ photolysis is a central player in these interactions.

Molecular Chlorine (Cl₂): Cl atoms can react with ozone to produce chlorine monoxide (ClO). In polluted air, ClO primarily reacts with NO, regenerating the Cl atom in a null cycle. However, ClO can also participate in reactions that lead to the formation of other halogen reservoirs. d-nb.info Furthermore, heterogeneous reactions involving ClNO₂ on acidic aerosols have been suggested as a potential source of Cl₂. copernicus.org Autocatalytic cycles involving the heterogeneous uptake of species like hypochlorous acid (HOCl) and chlorine nitrate (ClONO₂) on acidic chloride aerosols are also significant pathways to Cl₂ formation. copernicus.orgamazonaws.com

Hypochlorous Acid (HOCl) and Chlorine Nitrate (ClONO₂): The reaction of Cl atoms with ozone is a source of ClO, which can then react with the hydroperoxyl radical (HO₂) to form HOCl or with NO₂ to form ClONO₂. amazonaws.comcopernicus.org

Cl· + O₃ → ClO· + O₂

ClO· + HO₂ → HOCl + O₂

Bromine Chloride (BrCl): While direct reactions between ClNO₂ and bromine compounds are not a primary focus, the chemistry is linked through shared reactants and radical pools. BrCl is a potent source of both Cl and Br atoms upon photolysis. It can be formed through heterogeneous reactions of bromine nitrate (BrONO₂) or hypobromous acid (HOBr) on chloride-containing aerosols, or conversely, through reactions of ClONO₂ and HOCl on bromide-containing aerosols. d-nb.info Therefore, the presence of ClNO₂-derived species like ClONO₂ and HOCl can influence the production of BrCl, linking the chlorine and bromine cycles.

Nitrosyl Chloride (ClNO): Nitrosyl chloride has also been proposed as a potential source of Cl atoms in the atmosphere. d-nb.info It can be formed from the reaction of NO with Cl₂ or through the reaction of hydrochloric acid with nitrous acid. While not directly produced from ClNO₂, its chemistry is part of the broader reactive chlorine family that influences atmospheric oxidation. wikipedia.orgacs.org

This interplay demonstrates that ClNO₂ is not an isolated species but a central component of a complex halogen system that significantly impacts the oxidative capacity of the troposphere. nih.govacs.orgcopernicus.org

Measurement Techniques for Atmospheric Nitryl Chloride

Direct Measurement Methodologies

Direct measurement techniques are capable of identifying and quantifying nitryl chloride in its ambient state. These methods are highly sensitive and specific, providing real-time or near-real-time data essential for studying atmospheric processes.

Chemical Ionization Mass Spectrometry (CIMS) is a widely used and powerful technique for the detection of trace gases in the atmosphere, including this compound. nsf.govcopernicus.org This method involves the selective ionization of target molecules through chemical reactions with reagent ions, followed by mass spectrometric detection. researchgate.netcopernicus.org For this compound, CIMS instruments are typically configured to operate in negative ion mode. unh.edu

The first measurements of this compound in the UK were conducted using CIMS with an iodide (I⁻) ionization scheme. le.ac.ukresearchgate.net During a campaign in central London in the summer of 2012, ClNO2 concentrations exceeded the detection limit of 11 parts per trillion (ppt) every night, reaching a maximum of 724 ppt (B1677978). le.ac.ukresearchgate.net A distinct diurnal pattern was observed, with concentrations peaking between 4 and 5 a.m. before decreasing after sunrise. le.ac.ukresearchgate.net Similarly, the first in situ measurements of ClNO2 in polluted Chinese environments were made using a CIMS instrument. polyu.edu.hk In one study, a reconfigured and optimized CIMS demonstrated high sensitivity with a low detection limit of 5 pptv for both N2O5 and ClNO2. polyu.edu.hk This capability enabled the observation of the highest reported levels of ClNO2 (4.7 parts per billion by volume, ppbv) and its precursor N2O5 (7.7 ppbv) in a single night. polyu.edu.hk

CIMS has been instrumental in numerous field campaigns to investigate the abundance and impact of this compound. For instance, measurements in the subtropical marine boundary layer revealed significant ClNO2 levels, highlighting its role as a source of reactive chlorine atoms. noaa.gov The technique's high sensitivity and fast time response allow for the detailed study of the diurnal cycling and spatial distribution of this compound. magtech.com.cnnoaa.gov

Time-of-Flight Chemical Ionization Mass Spectrometry (ToF-CIMS) is an advanced variant of CIMS that utilizes a time-of-flight mass analyzer. This provides high mass resolution and allows for the simultaneous detection of a wide range of chemical species. A High-Resolution ToF-CIMS (HR-ToF-CIMS) using iodide (I⁻) as the reagent ion was deployed during the DISCOVER-AQ Texas 2013 campaign to measure molecular chlorine (Cl2), this compound (ClNO2), and dinitrogen pentoxide (N2O5). mdpi.com In this study, ClNO2 concentrations regularly exceeded 50 ppt, with peaks typically occurring between 7:00 a.m. and 10:00 a.m. mdpi.com The high-resolution capability of ToF-CIMS is particularly advantageous in complex atmospheric matrices where isobaric interferences can be a challenge.

The choice of reagent ion is critical for the selective and sensitive detection of this compound. Iodide (I⁻) is the most commonly used reagent ion for this purpose. unh.educopernicus.org The ionization process involves the formation of an iodide-nitryl chloride cluster ion (I(ClNO2)⁻). copernicus.org This method is highly specific and sensitive, with a very low background signal. noaa.gov The iodide ion chemistry allows for the simultaneous in situ detection of both this compound and dinitrogen pentoxide (N2O5). copernicus.org The detection scheme for N2O5 is direct and avoids the high and variable chemical interferences associated with other methods. copernicus.org The sensitivity of the iodide CIMS technique is influenced by factors such as water vapor, the electric field strength in the collisional dissociation chamber, and instrumental zero determinations. copernicus.org Despite these factors, the method demonstrates high sensitivity, precision (around 10% for 100 pptv in 1 second), and accuracy (approximately 20%). copernicus.org

Parameter Value Reference
Detection Limit (CIMS)5 pptv polyu.edu.hk
Detection Limit (UK study)11 ppt le.ac.ukresearchgate.net
Max Concentration (UK)724 ppt le.ac.ukresearchgate.net
Max Concentration (China)4.7 ppbv polyu.edu.hk
Precision (Iodide CIMS)~10% for 100 pptv in 1s copernicus.org
Accuracy (Iodide CIMS)~20% copernicus.org

Thermal dissociation (TD) techniques coupled with spectroscopic detection offer an alternative approach for measuring this compound. These methods rely on the thermal conversion of ClNO2 to a more easily detectable species.

Thermal Dissociation Cavity Ring-Down Spectroscopy (TD-CRDS) is a novel method for quantifying this compound. nih.gov In this technique, ambient air is passed through a heated inlet (around 450 °C) where ClNO2 quantitatively dissociates into nitrogen dioxide (NO2) and a chlorine atom. nih.gov The resulting NO2 is then detected by Cavity Ring-Down Spectroscopy (CRDS) using a blue diode laser. nih.gov By measuring the NO2 concentration in a heated channel relative to an unheated reference channel, the mixing ratio of ClNO2 can be determined. nih.gov

The TD-CRDS method has a linear dynamic range extending from its detection limit of 20 pptv (1σ, 1 minute) up to 30 ppbv. nih.gov The performance of TD-CRDS has been validated through parallel measurements with CIMS. nih.gov It is important to note that the thermal dissociation profile of ClNO2 can overlap with those of other nitrogen-containing compounds like alkyl nitrates, which needs to be considered in data analysis. nih.gov

Parameter Value Reference
Dissociation Temperature450 °C nih.gov
Detection Limit (1σ, 1 min)20 pptv nih.gov
Upper Dynamic Range30 ppbv nih.gov

A more recent development is the Thermal Dissociation Tunable Infrared Laser Differential Absorption Spectrometer (TD-TILDAS). copernicus.org This technique also relies on the thermal dissociation of ClNO2, but with a different detection scheme. copernicus.orgcopernicus.org After dissociation at temperatures above 400 °C, the generated chlorine radicals react with added hydrocarbons to produce hydrogen chloride (HCl). copernicus.orgcopernicus.org This HCl is then detected by a Tunable Infrared Laser Differential Absorption Spectrometer (TILDAS). copernicus.orgcopernicus.org

Laboratory comparisons have shown complete quantitative conversion of ClNO2 to HCl. copernicus.org The method achieves a 1 Hz measurement precision of 11 ± 1 pptv with a 3σ limit of detection of 34 ± 2 pptv. copernicus.org For ambient sampling, the 1 Hz precision is 19 ± 1 pptv with a 3σ detection limit of 57 ± 3 pptv, which is comparable to quadrupole CIMS instruments. copernicus.orgresearchgate.net The estimated accuracy of the TD-TILDAS method is within ± 5% after corrections for blanks and line losses. copernicus.org A potential complication for this technique is interference from other thermolabile chlorine sources in the atmosphere. copernicus.orgresearchgate.net

Parameter Value (Lab) Value (Ambient) Reference
Dissociation Temperature> 400 °C> 400 °C copernicus.org
1 Hz Precision11 ± 1 pptv19 ± 1 pptv copernicus.orgresearchgate.net
3σ Detection Limit34 ± 2 pptv57 ± 3 pptv copernicus.orgresearchgate.net
Accuracy± 5%± 5% copernicus.org

Spectroscopic Analysis Methods in Laboratory Studies

High-Resolution Fourier-Transform Spectroscopy

High-Resolution Fourier-Transform Spectroscopy (HR-FTS) is a powerful technique for obtaining detailed rotational-vibrational spectra of gas-phase molecules like this compound (ClNO₂). This method has been instrumental in providing precise data for atmospheric remote sensing and for refining the understanding of the molecule's complex rovibrational energy levels. researchgate.net

Laboratory studies have utilized high-resolution Fourier-transform spectrometers to investigate various spectral regions of this compound. For instance, the first high-resolution infrared absorption spectra of ClNO₂ were recorded at room temperature in the 450–2450 cm⁻¹ range with a non-apodized resolution of 0.0028 cm⁻¹. osti.govresearchgate.net These spectra revealed well-resolved rotational structures in several vibrational bands, including ν₁, ν₂, ν₄, ν₆, and 2ν₆. osti.gov A detailed rotational analysis of the ν₄ band of ³⁵ClNO₂ around 1684 cm⁻¹ led to the assignment of 1691 b-type transitions and the determination of new rotational constants for both the ground and the ν₄ = 1 vibrational state. osti.gov

Further investigations have focused on specific absorption bands. The far-infrared spectrum of this compound was studied between 300 and 525 cm⁻¹, allowing for the determination of vibrational band centers for fundamental, hot, and difference bands. nih.gov In this study, rotational and centrifugal distortion constants up to the fourth order were obtained for the ν₃ bands of both ³⁵ClNO₂ and ³⁷ClNO₂, centered at approximately 370 cm⁻¹ and 364 cm⁻¹, respectively. researchgate.netnih.gov

The 12.6 µm region (around 793 cm⁻¹) has also been a subject of intense study. A high-resolution (0.00102 cm⁻¹) spectrum of this region was recorded using a Fourier transform spectrometer combined with a synchrotron light source. researchgate.net The analysis required a sophisticated Hamiltonian model that explicitly accounted for numerous resonances affecting the rovibrational energy levels. researchgate.net For the ³⁵ClNO₂ isotopologue, the interacting upper states {2¹, 3¹6¹, 6²} were fitted using a Hamiltonian matrix that considered C-type Coriolis interaction and Fermi-type interaction. researchgate.net

Another key area of research has been the Fermi resonance between the ν₁ and 2ν₆ bands of ³⁵ClNO₂ near 7.7 µm. uni-koeln.de High-resolution analysis of this region allowed for the determination of the unperturbed energies for ν₁ and 2ν₆ as 1282.43 cm⁻¹ and 1304.61 cm⁻¹, respectively, with a Fermi interaction constant of 22.99 cm⁻¹. uni-koeln.de This detailed analysis of interacting vibrational states is crucial for accurately modeling the molecule's infrared spectrum. uni-koeln.de

Study Focus Spectral Region / Band Resolution Key Findings Reference
First high-resolution IR spectra450–2450 cm⁻¹ (ν₄ band analysis)0.0028 cm⁻¹Determined rotational constants for ground and ν₄=1 states. osti.govresearchgate.net
Far-infrared analysis300–525 cm⁻¹ (ν₃ bands)HighDetermined vibrational band centers and rotational/centrifugal distortion constants for ν₃. researchgate.netnih.gov
Rovibrational analysis12.6 µm (ν₂ band)0.00102 cm⁻¹Analyzed numerous resonances affecting energy levels using a complex Hamiltonian model. researchgate.net
Fermi resonance analysis~7.7 µm (ν₁ and 2ν₆ bands)HighQuantified Fermi interaction between ν₁ and 2ν₆ vibrational states. uni-koeln.de

Infrared Absorption Spectroscopy

Infrared (IR) absorption spectroscopy is a foundational technique for studying the vibrational modes of molecules. Early investigations into the vibrational spectrum of this compound involved recording the IR spectrum of the gaseous compound and the Raman spectrum of the liquid. aip.org These studies led to the initial assignment of the fundamental vibrational frequencies. aip.org For gaseous N0₂Cl, strong bands were identified near 1700, 1340, 1275, and 795 cm⁻¹. aip.org

The fundamental frequencies were assigned as follows: the symmetric N-O stretch (ν₁) at 1293 cm⁻¹, the NO₂ symmetric deformation or "scissoring" mode (ν₂) at 794 cm⁻¹, the N-Cl stretch (ν₃) at 651 cm⁻¹, the asymmetric N-O stretch (ν₄) at 1685 cm⁻¹, the in-plane chlorine bend or "rocking" mode (ν₅) at 367 cm⁻¹, and the out-of-plane bend (ν₆) at approximately 411 cm⁻¹. aip.org These spectroscopic data supported a structure where a chlorine atom is bonded to a NO₂ group through the nitrogen atom. aip.org

More recently, specialized IR spectroscopy techniques have been developed for the quantitative measurement of this compound. One such method is Thermal Dissociation-Tunable Infrared Laser Differential Absorption Spectrometry (TD-TILDAS). copernicus.org This technique operates by thermally dissociating ClNO₂ at temperatures above 400 °C to produce chlorine radicals. copernicus.org These radicals then react with hydrocarbons to generate hydrogen chloride (HCl), which is subsequently detected and quantified by the tunable infrared laser absorption spectrometer. copernicus.org Laboratory comparisons have shown this method to be a viable and quantitative approach for measuring ClNO₂, achieving a 1 Hz precision of 11 ± 1 pptv. copernicus.org

During studies of other atmospheric molecules like chlorine nitrate (B79036) (ClONO₂), this compound has been identified as a byproduct through its characteristic infrared absorption features, particularly those indicating an NO₂ group. researchgate.net

Vibrational Mode Symmetry Assigned Frequency (cm⁻¹) Description Reference
ν₁a₁1293Symmetric N-O Stretch aip.org
ν₂a₁794NO₂ Scissoring aip.org
ν₃a₁651N-Cl Stretch aip.org
ν₄b₁1685Asymmetric N-O Stretch aip.org
ν₅b₁367In-plane Cl Bend (Rocking) aip.org
ν₆b₂411Out-of-plane Bend aip.org

Rotational and Microwave Spectroscopy for Molecular Structure Elucidation

Rotational and microwave spectroscopy are unparalleled in their ability to determine the precise geometric structure of molecules in the gas phase. By measuring the transition frequencies between rotational energy levels, highly accurate rotational constants can be obtained, which are directly related to the molecule's moments of inertia and, consequently, its bond lengths and angles.

Studies using pulsed-jet, Fourier-transform microwave spectrometers have provided a wealth of data on this compound. aip.orgnih.gov By observing the ground-state rotational spectra of multiple isotopologues (including those with ³⁵Cl, ³⁷Cl, ¹⁵N, and ¹⁸O), researchers have determined rotational constants, chlorine and nitrogen nuclear quadrupole coupling constants, and spin-rotation coupling constants. researchgate.netaip.orgnih.gov This comprehensive dataset allows for the calculation of several types of molecular geometries. For example, a semiempirical equilibrium geometry was derived by correcting the observed rotational constants for vibration-rotation effects, yielding a N-Cl bond length of 1.8467 Å, a N-O bond length of 1.1916 Å, and an O-N-O angle of 131.78°. aip.orgnih.gov

Earlier microwave spectroscopy studies in the 8,000-26,000 Mc./sec. and 25,000-40,600 Mc./sec. regions also successfully assigned rotational transitions for both N0₂³⁵Cl and N0₂³⁷Cl. aip.orgrsc.org These analyses confirmed the planar structure of this compound and provided structural parameters and dipole moment values. aip.orgrsc.org The hyperfine structure observed in the spectra was attributed to the nuclear quadrupole moment of the chlorine nucleus, which provided insights into the electronic environment of the nitrogen-chlorine bond. rsc.org

The combination of experimental data from various microwave spectroscopy studies has led to a highly refined understanding of this compound's molecular structure.

Parameter Clayton et al. (1959) Millen & Sinnott (1958) Cazzoli et al. (2008)
Method Microwave SpectroscopyMicrowave SpectroscopyPulsed-Jet FT-Microwave
N-Cl Distance (Å) 1.831.8401.8467 (rₑ)
N-O Distance (Å) 1.211.2021.1916 (rₑ)
O-N-O Angle (°) 129.5130.58131.78 (rₑ)
Dipole Moment (D) 0.530.42-
Reference aip.org rsc.org aip.orgnih.gov

Atmospheric Modeling and Simulation of Nitryl Chloride Chemistry

Box Model Applications

Box models, or zero-dimensional models, serve as a fundamental tool for in-depth analysis of chemical mechanisms in a constrained environment. By simulating the chemical evolution of an air parcel, these models, constrained by field observations, provide valuable insights into the specific roles of different chemical species and reactions.

The photolysis of nitryl chloride is a significant source of chlorine atoms (Cl·), which in turn can substantially alter the atmospheric radical budget, particularly in the early morning. Modeling studies have demonstrated that the inclusion of ClNO2 chemistry leads to a marked increase in the concentrations of key radical species.

For instance, a box model study constrained by observations from the CalNex 2010 field study revealed that from a nighttime maximum of 1.5 ppbv of ClNO2, the daytime maximum Cl· concentration reached 1 × 10^5 atoms cm^−3. copernicus.orgresearchgate.net This surge in chlorine atoms directly impacts the production of other critical radicals. The same study showed that the presence of ClNO2 chemistry can lead to a 2.2-fold increase in organic peroxy radicals (RO2) in the morning. copernicus.orgresearchgate.net These perturbations also propagate to enhance hydrogen oxide radicals (HOx = OH + HO2). copernicus.orgresearchgate.net

Observation-based box model analysis in the North China Plain indicated that the photolysis of ClNO2 can produce chlorine radicals at a rate of up to 1.12 ppbv h−1, contributing to 10–30% of the primary ROx (OH + HO2 + RO2) production in the morning hours. semanticscholar.orgpolyu.edu.hk Another modeling study highlighted that the additional consumption of volatile organic compounds (VOCs) due to chlorine chemistry enhances OH, HO2, and RO2 concentrations near sunrise. copernicus.org

The following table summarizes the impact of this compound on radical production from various modeling studies:

Radical Species Observed Impact Modeling Study Location
Chlorine Atom (Cl·)Daytime maximum concentration of 1 × 10^5 atoms cm^−3 from 1.5 ppbv of ClNO2. copernicus.orgresearchgate.netCalifornia
Organic Peroxy Radicals (RO2)2.2 times more RO2 in the morning with ClNO2 chemistry. copernicus.orgresearchgate.netCalifornia
Total Primary ROxClNO2 photolysis accounts for 10–30% of production in the morning. semanticscholar.orgpolyu.edu.hkNorth China Plain
OH, HO2, RO2Enhanced concentrations near sunrise due to additional VOC consumption. copernicus.orgUrban Environments

The enhancement of the radical pool by this compound photolysis directly translates to an increased potential for ozone (O3) formation, particularly in polluted environments with high concentrations of nitrogen oxides (NOx) and VOCs. Box model simulations have been instrumental in quantifying this effect.

A study in a polluted region of northern China showed that the inclusion of ClNO2 chemistry led to an average increase in integrated daytime net ozone production of 3% (4.3 ppbv), with a more significant increase of 13% (11 ppbv) in a megacity outflow plume. semanticscholar.orgpolyu.edu.hk In another study, the presence of ClNO2 was found to enhance the following-day ozone peak by 5–16% and the daytime ozone production rate by 11–41%. noaa.govcopernicus.orgresearchgate.net

Modeling based on observations in Houston, Texas, reported an increase of 6 and 9 ppbv of ozone when constraining the model with 0.65 and 1.5 ppbv of ClNO2, respectively. semanticscholar.orgcopernicus.org Similarly, a study focusing on Los Angeles, neglecting the contribution of nitrous acid (HONO), found that 1.5 ppbv of ClNO2 could lead to an increase of approximately 12 ppbv of ozone. semanticscholar.orgcopernicus.org

The table below presents a summary of the simulated impact of this compound on ozone production from different box model studies:

Study Location ClNO2 Concentration Simulated Ozone Increase
Northern ChinaNot specified3% (4.3 ppbv) on average, up to 13% (11 ppbv) in megacity outflow. semanticscholar.orgpolyu.edu.hk
Southern ChinaNot specified5–16% at the ozone peak; 11–41% in daytime ozone production. noaa.govcopernicus.orgresearchgate.net
Houston, USA0.65 ppbv6 ppbv. semanticscholar.orgcopernicus.org
Houston, USA1.5 ppbv9 ppbv. semanticscholar.orgcopernicus.org
Los Angeles, USA1.5 ppbv~12 ppbv. semanticscholar.orgcopernicus.org

The Master Chemical Mechanism (MCM) is a nearly explicit chemical mechanism that describes the degradation of a multitude of VOCs. To accurately simulate the atmospheric impact of this compound, its chemistry has been incorporated into MCM-based box models.

This integration involves adding reactions for the production and photolysis of ClNO2, as well as the subsequent reactions of chlorine atoms with various VOCs. copernicus.orgresearchgate.netscispace.com Specifically, multiphase chemistry of dinitrogen pentoxide (N2O5), ClNO2, and other chlorine-containing species, which are not part of the standard MCM, have been added to the mechanism. copernicus.orgscispace.com

A modeling study utilizing an MCM framework with these additions, constrained by data from the CalNex 2010 field study, demonstrated that the inclusion of ClNO2 chemistry leads to significant changes in oxidants, ozone, and nitrogen oxide partitioning. copernicus.orgresearchgate.netscispace.com The adaptation of chlorine chemistry from MCM to other mechanisms, such as the Regional Atmospheric Chemical Mechanism version 2 (RACM2), has also been performed to investigate ClNO2 chemistry. copernicus.org

Regional and Global Chemical Transport Models

To assess the broader spatial and temporal impacts of this compound chemistry on air quality, regional and global chemical transport models (CTMs) are employed. These three-dimensional models simulate the emission, transport, chemical transformation, and deposition of atmospheric constituents over large domains.

The Community Multiscale Air Quality (CMAQ) modeling system is a comprehensive air quality model that has been updated to include halogen chemistry, including the formation and photolysis of this compound. researchgate.netcopernicus.orgcopernicus.orgcopernicus.orgresearchgate.netcopernicus.org The inclusion of these processes involves updating the gas-phase chlorine mechanism and the treatment of the heterogeneous hydrolysis of N2O5 to account for ClNO2 production. researchgate.netcopernicus.org

Modeling studies using CMAQ have shown that the heterogeneous production of ClNO2 can lead to modest increases in monthly mean 8-hour ozone of up to 1–2 ppbv (3–4%), but can cause significant increases of up to 13 ppbv during isolated episodes across the United States. researchgate.netcopernicus.org These studies also revealed a substantial reduction in mean total nitrate (B79036) by up to 0.8–2.0 μg m−3 (11–21%). researchgate.netcopernicus.org

Recent updates to CMAQ have incorporated a more comprehensive representation of halogen chemistry, including 177 multi-phase halogen reactions and emissions of various halogen species. copernicus.orgcopernicus.orgresearchgate.netcopernicus.org These updates have led to significant improvements in the simulation of observed ClNO2 mixing ratios. copernicus.orgcopernicus.orgresearchgate.net For example, the index of agreement for ClNO2 simulations improved from 0.41 to 0.66, and the mean bias decreased from -159.36 ppt (B1677978) to -25.07 ppt. copernicus.org The updated model also showed that the inclusion of halogen chemistry increased the net O3 production rate over land from 3.08 to 3.33 ppb/h. researchgate.net

The following table summarizes the impact of including this compound and halogen chemistry in the CMAQ model:

Model Output Impact Observed in CMAQ Simulations
8-hour OzoneMonthly mean increase of up to 1–2 ppbv (3–4%); episodic increase up to 13 ppbv. researchgate.netcopernicus.org
Total NitrateMean reduction of up to 0.8–2.0 μg m−3 (11–21%). researchgate.netcopernicus.org
ClNO2 SimulationIndex of agreement improved from 0.41 to 0.66; mean bias decreased from -159.36 ppt to -25.07 ppt with updated halogen chemistry. copernicus.org
Net O3 Production RateIncreased from 3.08 to 3.33 ppb/h over land with updated halogen chemistry. researchgate.net

The Weather Research and Forecasting model with Chemistry (WRF-Chem) is another widely used model that couples atmospheric chemistry with meteorology. This model has also been updated to include the chemistry of this compound and other halogen species to better simulate their impact on air quality.

In a study over China, an updated WRF-Chem model that included sources and chemistry of HONO and chlorine was used to investigate their combined effects on summertime ozone. The simulations showed that ClNO2 increased surface ozone in the North China Plain and Yangtze River Delta regions by 2.4–3.3 ppb (5–6%) and had a significant impact on ozone concentrations at altitudes between 200–500 m. noaa.gov Over the entire boundary layer (0–1000 m), ClNO2 was found to enhance ozone by up to 3.2%. noaa.gov

Another WRF-Chem study focusing on southern China incorporated an aerosol thermodynamics model (ISORROPIA II) and updated parameterizations for N2O5 heterogeneous uptake and ClNO2 production. The updated model was able to generally capture the temporal variations of observed N2O5 and ClNO2. semanticscholar.org

The table below provides a summary of the simulated impacts of this compound in the WRF-Chem model:

Region of Study Simulated Impact of ClNO2
ChinaSurface ozone increase of 2.4–3.3 ppb (5–6%) in the North China Plain and Yangtze River Delta. noaa.gov
China (Boundary Layer)Ozone enhancement of up to 3.2% over the 0–1000 m layer. noaa.gov
Southern ChinaThe model generally captured the temporal variation of observed ClNO2. semanticscholar.org

GEOS-Chem Model

The Goddard Earth Observing System with Chemistry (GEOS-Chem) is a global three-dimensional chemical transport model widely utilized for a range of atmospheric chemistry research. researchgate.net Within GEOS-Chem, the simulation of this compound (ClNO₂) chemistry is crucial for accurately representing tropospheric halogen chemistry and its impact on oxidants like ozone.

The model incorporates the heterogeneous reaction of dinitrogen pentoxide (N₂O₅) on chloride-containing aerosols, which is the primary formation pathway for this compound. semanticscholar.org The efficiency of this process is governed by two key parameters: the N₂O₅ uptake coefficient (γN₂O₅) and the ClNO₂ production yield (φClNO₂). The most widely used parameterization for these in atmospheric models was proposed by Bertram and Thornton (2009), which is based on laboratory studies and considers aerosol water content, and the concentrations of nitrate and chloride. semanticscholar.orgcopernicus.org

However, studies using GEOS-Chem have shown that the model's predictions of ClNO₂ are highly sensitive to these parameterizations. For instance, a global version of GEOS-Chem with a medium resolution was found to be unable to fully capture the observed seasonality of ClNO₂, largely due to an overestimation of the concentrations of its precursors, especially nocturnal ozone. copernicus.org A higher-resolution version of the model showed improved agreement with observations, though it still tended to overestimate summer ClNO₂ concentrations. copernicus.org

Recent updates to GEOS-Chem have included more sophisticated representations of chlorine chemistry. This includes the explicit accounting of chloride mobilization from sea salt aerosol through acid displacement of hydrogen chloride (HCl) and other heterogeneous processes. copernicus.org The model also has the capability to include anthropogenic sources of chlorine, which has been shown to significantly improve the simulation of particulate chloride, N₂O₅, and ClNO₂ when compared to observational data in China. semanticscholar.org Furthermore, research has highlighted the potential importance of N₂O₅ uptake on saline mineral dust as a source of ClNO₂ in inland regions, a process that can be incorporated into models like GEOS-Chem to improve predictions. copernicus.orgcityu.edu.hk

Comprehensive Air Quality Model with Extensions (CAMx)

The Comprehensive Air Quality Model with Extensions (CAMx) is a state-of-the-science photochemical grid model that simulates air quality over various geographic scales, from urban to continental. mdpi.comepa.govramboll.com It is designed to handle a wide array of pollutants, including the precursors and products of this compound chemistry.

To accurately assess the impact of this compound on air quality, particularly on ozone formation, chlorine chemistry has been incorporated into the chemical mechanisms used by CAMx. researchgate.net This involves adding reactions that describe the formation of ClNO₂ from the heterogeneous uptake of N₂O₅ on chloride-containing aerosols, its subsequent photolysis to produce chlorine atoms and nitrogen dioxide, and the ensuing reactions of chlorine atoms with volatile organic compounds (VOCs). researchgate.net

The inclusion of this compound chemistry in CAMx has been shown to have a notable impact on simulated air quality. For example, in studies focusing on regions like Houston, Texas, accounting for chlorine chemistry led to predictions of enhanced ozone levels, especially during the morning hours following sunrise when ClNO₂ photolyzes. researchgate.net The model can be used to evaluate the impact of heterogeneous ClNO₂ production on a broader scale, such as across the United States. Such simulations have indicated that this chemistry can increase ClNO₂ concentrations in both coastal and inland areas. researchgate.net

The treatment of aerosol chemistry within CAMx is a critical component for simulating this compound formation. The model considers both fine and coarse particulate matter, and includes processes for secondary aerosol formation. mdpi.com The availability of particulate chloride, which can originate from sea salt or anthropogenic sources, is a key factor that influences the extent of ClNO₂ production in the model. researchgate.net Sensitivity studies using models like CAMx have suggested that the formation of ClNO₂ can be more limited by the presence of particulate chloride than by the abundance of N₂O₅. researchgate.net

Sensitivity Analyses and Parameterizations

N₂O₅ Uptake Coefficient (γN₂O₅) Estimation and Variability

The N₂O₅ uptake coefficient (γN₂O₅) represents the probability that an N₂O₅ molecule colliding with an aerosol surface will be taken up and react. This parameter is of critical importance for atmospheric models as it governs the rate of heterogeneous N₂O₅ loss, which in turn affects the lifetime of nitrogen oxides (NOx) and the production of particulate nitrate and this compound. copernicus.orgcopernicus.org

Field and laboratory studies have demonstrated that γN₂O₅ is highly variable, with reported values spanning several orders of magnitude, from less than 10⁻⁴ to over 0.1. researchgate.netsemanticscholar.org This variability is influenced by a number of factors:

Aerosol Water Content: The uptake of N₂O₅ is significantly enhanced in more humid conditions due to the presence of liquid water on aerosols, which facilitates the solvation and reaction of N₂O₅. copernicus.orgcopernicus.org

Particulate Nitrate: An increased concentration of nitrate in the aerosol phase has been shown to suppress the N₂O₅ uptake rate. copernicus.orgescholarship.org

Aerosol Organic Coatings: The presence of organic coatings on aerosols can inhibit the uptake of N₂O₅. semanticscholar.org

Several parameterizations have been developed to estimate γN₂O₅ in atmospheric models, taking into account some of these influencing factors. copernicus.org However, comparisons of these parameterizations with field-derived measurements have often revealed significant discrepancies. copernicus.orgsemanticscholar.org For instance, a study in southwestern China found that while several parameterizations could capture the median of measured γN₂O₅ values, none were able to reproduce the observed variability, showing poor correlations. copernicus.orgdoaj.orgresearchgate.net It was also noted that predictions were particularly biased at both high and low aerosol liquid water content levels. copernicus.orgdoaj.org Another study in Beijing during dry conditions found that several commonly used parameterizations underestimated the field-derived γN₂O₅. semanticscholar.org These findings underscore the need for further refinement of γN₂O₅ parameterizations to improve the accuracy of atmospheric models.

Study Location/Type Observed γN₂O₅ Range Key Findings
Northern China (polluted)0.010 - 0.034 (average 0.022)γN₂O₅ varied greatly.
Southwestern China0.0018 - 0.12 (average 0.023)Existing parameterizations failed to reproduce variability. copernicus.orgdoaj.orgresearchgate.net
Beijing (dry season)up to ~0.044 during sand stormCommon parameterizations underestimated γN₂O₅. semanticscholar.org
Aircraft (TexAQS II)0.0005 - 0.006Values were substantially smaller than current model parameterizations. fz-juelich.de
Wintertime (ground-based)-Aerosol nitrate was the most important factor suppressing uptake. escholarship.org

ClNO₂ Production Yield (φClNO₂) Estimation and Variability

The this compound production yield, φClNO₂, is defined as the fraction of heterogeneously reacting N₂O₅ that results in the formation of ClNO₂. This parameter is crucial for determining the efficiency of chlorine activation from N₂O₅ uptake. The remaining fraction of the reaction leads to the formation of nitric acid. semanticscholar.org

The production yield of ClNO₂ is primarily dependent on the competition between water and chloride ions in the aerosol for the nitronium ion (NO₂⁺) intermediate that is formed during the N₂O₅ hydrolysis process. copernicus.org Consequently, the molar ratio of particulate chloride to aerosol liquid water ([Cl⁻]/[H₂O]) is a key determinant of φClNO₂. copernicus.orgresearchgate.net

A widely used parameterization for φClNO₂ was developed by Bertram and Thornton (2009), which is based on this relationship. copernicus.orgresearchgate.net However, field observations have indicated that this parameterization can sometimes overestimate the ClNO₂ yield. copernicus.org This discrepancy suggests that other factors may also play a role in modulating φClNO₂.

One such factor is the presence of organic species in the aerosol phase. It has been suggested that aerosol organics may have a suppressive effect on the production of this compound. copernicus.org Incorporating this suppression effect into parameterizations has been shown to improve their performance, particularly at low to medium yields. copernicus.org

The observed values of φClNO₂ in the atmosphere show significant variability. For example, in a polluted area of northern China, the yield was found to range from 0.06 to 0.62, with an average of 0.34. copernicus.org In another study at a suburban site in eastern China, the inferred φClNO₂ was even higher, with an average of 0.56. copernicus.org This variability highlights the complex interplay of factors that control the production of this compound in different atmospheric environments.

Study Location Observed φClNO₂ Range Key Findings
Northern China0.06 - 0.62 (average 0.34)Bertram & Thornton (2009) parameterization overestimated the yield. copernicus.org
Eastern China (suburban)average 0.56Positive correlation with [Cl⁻]/[H₂O] ratio; suppression by organics improved parameterization. copernicus.org
Various Chinese sites-An observation-based empirical parameterization was derived that better reproduced the mean and variability. copernicus.org
Saline Mineral Dust (Lab)<0.05 to ~0.77Current parameterizations significantly overestimated φClNO₂. copernicus.orgcityu.edu.hk

Chloride Availability Constraints in Models

The production of this compound is fundamentally limited by the availability of particulate chloride. Therefore, the accurate representation of chloride sources and concentrations in atmospheric models is a critical constraint on their ability to simulate ClNO₂ chemistry.

Particulate chloride in the atmosphere originates from various sources, including:

Sea Salt Aerosol: This is a major natural source of chloride, particularly in coastal and marine environments. copernicus.org

Anthropogenic Emissions: Industrial processes, coal combustion, and biomass burning can be significant sources of chloride, especially in continental and polluted regions. copernicus.orgresearchgate.net

Mineral Dust: Saline mineral dust can also be a source of chloride, which may be important for ClNO₂ formation in inland areas. copernicus.org

Atmospheric models like GEOS-Chem and CAMx must incorporate these sources to accurately predict particulate chloride concentrations. For instance, GEOS-Chem includes a detailed representation of sea salt aerosol emissions and the mobilization of chloride from these particles through acid displacement. copernicus.org The inclusion of anthropogenic chlorine emissions in GEOS-Chem has been shown to be crucial for improving model performance against observations of particulate chloride and ClNO₂ in China. semanticscholar.orgcopernicus.org

Sensitivity studies with air quality models have demonstrated that ClNO₂ formation is often more constrained by the availability of particulate chloride than by the abundance of its precursor, N₂O₅. researchgate.net This implies that uncertainties in chloride emissions and their representation in models can be a major source of error in simulating this compound and its subsequent impacts on atmospheric chemistry.

The chemical form and phase of chloride also play a role. The parameterizations for the ClNO₂ production yield (φClNO₂) typically rely on the concentration of aqueous chloride ions. copernicus.org Therefore, models need to accurately simulate the dissolution of particulate chloride into the aerosol liquid water, which can be influenced by factors such as aerosol composition and relative humidity. The underestimation of fine mode particle chloride concentration has been identified as a reason for the underestimation of ClNO₂ in some model applications. researchgate.net

Field Observations and Spatial Temporal Distribution of Nitryl Chloride

Global and Hemispheric Distribution Patterns

Nitryl chloride (ClNO2) is a significant trace gas in the troposphere, playing a crucial role in atmospheric chemistry by influencing the cycles of both nitrogen and chlorine. magtech.com.cn Its presence has been confirmed in various environments across the globe, though its distribution is far from uniform. magtech.com.cncopernicus.org Observations indicate that ClNO2 is prevalent in the Northern Hemisphere, with numerous studies documenting its presence in North America, Europe, and Asia. copernicus.orgcopernicus.orgresearchgate.net This is largely attributed to the higher concentrations of its precursors, namely nitrogen oxides (NOx) and chloride aerosols, in the more industrialized and populated Northern Hemisphere. copernicus.orgresearchgate.net

While the majority of field measurements have been conducted in the Northern Hemisphere, the fundamental chemical processes leading to ClNO2 formation are expected to occur globally wherever the necessary precursors coexist. copernicus.orgatmos-chem-phys-discuss.net However, the intensity and frequency of these formation events are likely lower in the Southern Hemisphere due to lower levels of anthropogenic pollution. atmos-chem-phys-discuss.net Modeling studies that simulate the global distribution of ClNO2 often show higher concentrations concentrated in the mid-latitudes of the Northern Hemisphere, corresponding to major industrial and urban centers. researchgate.netresearchgate.net

The transport of air masses plays a significant role in the distribution of ClNO2. For instance, air masses with oceanic influence that have passed over polluted regions can carry ClNO2 and its precursors over long distances. copernicus.orgresearchgate.net This long-range transport can lead to the observation of ClNO2 in regions far from the primary sources of its precursors.

Regional Variability and Hotspots

The concentration of this compound exhibits significant regional variability, with certain areas acting as "hotspots" for its formation. This variability is primarily driven by the availability of its precursors: dinitrogen pentoxide (N2O5) and chloride-containing aerosols.

Coastal areas often exhibit elevated levels of this compound, a consequence of the interplay between marine and anthropogenic emissions. noaa.govnoaa.gov The sea provides a natural and abundant source of chloride in the form of sea salt aerosol. When polluted air masses from urban and industrial centers, rich in nitrogen oxides (NOx), are transported over these coastal regions, the conditions become favorable for the production of ClNO2. noaa.gov

Numerous field campaigns have documented high concentrations of ClNO2 in coastal environments. For example, measurements along the southeast coast of the United States and near Houston, Texas, revealed significant levels of ClNO2, which were attributed to the reaction of N2O5 with chloride-containing aerosols. noaa.gov Similarly, observations off the coast of Santa Monica Bay in a polluted urban air plume measured ClNO2 concentrations up to approximately 2 parts per billion (ppb). copernicus.org In the Los Angeles region, ClNO2 was found to be more prevalent than molecular chlorine (Cl2) on most nights, with maximum concentrations observed in Santa Monica Bay when sampling the Los Angeles urban plume. acs.org Ship-based measurements in the coastal marine boundary layer have further highlighted the variability in ClNO2 production, influenced by the advection of polluted urban air. researchgate.net

In contrast, continental environments were initially thought to have limited ClNO2 formation due to the lower abundance of sea salt aerosols. However, studies have increasingly shown that significant ClNO2 concentrations can also be found far from the coast. copernicus.org For instance, measurements in Boulder, Colorado, approximately 1400 km from the coastline, recorded ClNO2 levels up to around 400 parts per trillion (ppt). copernicus.org Similarly, up to ~250 ppt (B1677978) of ClNO2 was observed in Calgary, Alberta, Canada, about 800 km from the coast, with back-trajectory analysis indicating the air masses were not of marine origin. copernicus.org These findings suggest that non-marine sources of chloride, such as industrial emissions, biomass burning, and the use of road salt, can be significant contributors to ClNO2 formation in continental regions. noaa.govacs.org A study in Hessen, Germany, also detected substantial amounts of ClNO2, with the highest levels linked to air masses influenced by both sea salt and anthropogenic NOx emissions. researchgate.net

The North China Plain, a region with high industrial and agricultural activity, has been identified as a hotspot for ClNO2, with observations of high daytime levels of both Cl2 and ClNO2. acs.org This indicates that even in inland areas, anthropogenic activities can provide sufficient chloride for significant ClNO2 production. acs.org

The distribution of this compound is heavily influenced by the level of anthropogenic activity, leading to distinct concentration profiles in urban, industrial, and remote areas.

Urban and Industrial Regions: These areas are primary hotspots for ClNO2 formation due to the high emissions of nitrogen oxides (NOx) from traffic, power generation, and industrial processes. noaa.gov When these NOx-rich air masses interact with chloride aerosols, which can also be of anthropogenic origin, significant production of ClNO2 occurs. noaa.gov For example, high concentrations of ClNO2 have been observed in various urban and industrial locations, including London, UK, and within industrial plumes in the North China Plain. copernicus.orgcopernicus.org Measurements in central London during the summer of 2012 recorded a maximum ClNO2 concentration of 724 ppt. researchgate.net Ship engine exhaust plumes are also recognized as localized hotspots for ClNO2 production. noaa.gov

A study in a polluted continental setting demonstrated that chlorine can be activated within urban or power plant plumes, leading to vertically resolved ClNO2 and Cl2. copernicus.org Furthermore, research in the North China Plain has linked high levels of ClNO2 to continental pollution from sources like power plant plumes and biomass burning. copernicus.org A moderate correlation has been observed between Cl2 and sulfur dioxide, suggesting a role for power plant emissions in generating the necessary chlorine. acs.org

Remote Regions: In contrast to polluted areas, remote regions generally exhibit lower concentrations of ClNO2 due to the limited availability of its precursors, particularly NOx. copernicus.org However, long-range transport can deliver polluted air masses containing ClNO2 and its precursors to these remote locations. copernicus.orgresearchgate.net For instance, measurements at a rural site in Germany revealed that air masses originating from long-range transport had lower nocturnal maximum ClNO2 mixing ratios (around 0.2 ppbv) compared to regionally influenced air (0.4 to 0.6 ppbv). copernicus.orgresearchgate.net This highlights that even in remote areas, the influence of distant pollution sources can be significant.

Diurnal and Seasonal Cycles

The concentration of this compound in the atmosphere exhibits distinct diurnal and seasonal patterns, primarily governed by the availability of its precursors and the intensity of solar radiation.

Diurnal Cycle: ClNO2 is primarily a nocturnal species. copernicus.org Its formation begins after sunset with the production of the nitrate (B79036) radical (NO3) from the reaction of nitrogen dioxide (NO2) and ozone (O3). copernicus.org NO3 then reacts with NO2 to form dinitrogen pentoxide (N2O5), which subsequently undergoes heterogeneous reaction on chloride-containing aerosols to produce ClNO2. copernicus.org Consequently, ClNO2 concentrations typically start to increase after sunset, accumulate throughout the night, and reach a peak in the early morning hours before sunrise. copernicus.orgresearchgate.netacs.org

Following sunrise, ClNO2 is rapidly photolyzed by sunlight, releasing a chlorine atom (Cl) and a nitrogen dioxide (NO2) molecule. copernicus.org This photolysis leads to a sharp decrease in ClNO2 concentrations during the day, often falling below detection limits in the early afternoon. magtech.com.cnacs.org However, significant levels of ClNO2 have been observed to persist for several hours after sunrise, particularly in polluted environments. copernicus.org In some cases, notable daytime concentrations of ClNO2 have been reported, which may be attributed to vertical transport from the residual layer where it was preserved from the previous night. researchgate.net

Seasonal Cycle: The seasonal variation of ClNO2 is more complex and can vary depending on the location and the relative abundance of its precursors. In some mid-latitude locations, maximum ClNO2 concentrations are often observed during the winter and spring. copernicus.orgbham.ac.uk This can be attributed to several factors, including longer nights which allow for more accumulation time, and lower temperatures which shift the equilibrium between NO3 and N2O5 towards N2O5, favoring ClNO2 production. copernicus.org For example, studies in Calgary, Canada, and the United Kingdom have reported maximum ClNO2 mixing ratios in winter and spring. copernicus.orgbham.ac.uk

However, high ClNO2 levels have also been observed in the summer. copernicus.org In a study in Germany, the highest ClNO2 mixing ratio of 1.6 ppbv was observed in September. copernicus.org The seasonal pattern is often dictated by the limiting precursor. For instance, the seasonality of ClNO2 can be influenced by whether the formation of N2O5 is limited by the availability of O3 or NO2. researchgate.netplymsea.ac.uk

Vertically Resolved Observations and Gradients

The vertical distribution of this compound within the lower atmosphere, particularly the planetary boundary layer (PBL), is a critical factor in understanding its impact on regional air quality and atmospheric chemistry.

The planetary boundary layer, the lowest part of the atmosphere directly influenced by the Earth's surface, undergoes significant diurnal changes that affect the vertical distribution of pollutants, including ClNO2. At night, a stable nocturnal boundary layer (NBL) often forms, which can lead to the stratification of atmospheric constituents.

Vertically resolved measurements have revealed significant gradients in ClNO2 concentrations. A study conducted on a 356-meter tower in the Pearl River Delta, China, during the winter found that nocturnal ClNO2 concentrations were notably lower at the surface compared to the upper layers. acs.orgfigshare.comnih.gov The median nocturnal concentration at 220 meters (51 pptv) was approximately three times higher than that in the surface layer (16 pptv). acs.orgfigshare.comnih.gov This vertical disparity was primarily attributed to gradients in nitric oxide (NO), which is more concentrated near the surface from fresh emissions and efficiently titrates the ozone needed for NO3 and subsequent N2O5 and ClNO2 formation. acs.orgfigshare.comnih.gov

The presence of a nocturnal residual layer, a layer of air above the NBL that is decoupled from the surface, can act as a reservoir for ClNO2 and its precursors. copernicus.org Airborne observations have shown that high levels of ClNO2 in the morning can be a result of the vertical transport of these air masses from the residual layer as the boundary layer grows after sunrise. copernicus.org This process can re-introduce ClNO2 into the surface layer, influencing the morning's photochemistry. copernicus.org

Implications of Vertical Disparities for Atmospheric Photochemistry

Vertically resolved measurements of this compound (ClNO₂) have revealed significant disparities in its concentration at different altitudes within the planetary boundary layer, carrying substantial implications for atmospheric photochemistry. Studies show that nocturnal ClNO₂ is often found in higher concentrations in the upper layers of the boundary layer compared to the surface. figshare.comacs.orgnih.gov

A key investigation in the Pearl River Delta during the winter of 2021 provided detailed insights into this vertical gradient. figshare.comacs.orgnih.gov Measurements were taken at six different heights on a 356-meter tower, showing that nocturnal ClNO₂ concentrations were notably lower near the surface. acs.org For instance, the nocturnal median concentration at 220 meters was 51 parts per trillion by volume (pptv), approximately three times higher than the 16 pptv recorded in the surface layer. figshare.comacs.orgnih.gov Observation-constrained box models suggest that vertical gradients in nitric oxide (NO) are the primary cause of these disparities. figshare.comacs.org

These vertical differences have a direct impact on the production of atmospheric radicals. The photolysis of ClNO₂ is a source of highly reactive chlorine atoms (Cl), which in turn influence the concentrations of hydroxyl (OH), hydroperoxyl (HO₂), and alkyl peroxy (RO₂) radicals. researchgate.net Because ClNO₂ concentrations can be higher aloft, its contribution to radical chemistry is also enhanced at these altitudes. In the Pearl River Delta study, ClNO₂ photolysis in the morning (07:00–08:00) contributed 3.8% to radical formation at 220 meters, compared to only 1.8% at 5 meters. figshare.comacs.orgnih.gov This indicates that the significance of ClNO₂ chemistry is greater aloft than at the ground level. figshare.com

Conversely, a study during the California Nexus (CalNex) campaign in the Los Angeles basin found that average ClNO₂ profiles did not show a significant dependence on height within the boundary and residual layers, although individual profiles did exhibit variability. magtech.com.cn In that environment, the primary source of ClNO₂ was identified as the uptake of dinitrogen pentoxide (N₂O₅) on aerosols throughout the boundary layer. magtech.com.cn When integrating through the boundary and residual layers, nighttime-accumulated ClNO₂ was found to produce nine times more radicals than nighttime-accumulated nitrous acid (HONO). magtech.com.cn

Table 1: Vertical Distribution of this compound and Radical Contribution

LocationHeightNocturnal Median ClNO₂ (pptv)Morning Radical Contribution from ClNO₂ PhotolysisReference
Pearl River Delta, China220 m513.8% figshare.comacs.orgnih.gov
Pearl River Delta, China5 m161.8% figshare.comacs.orgnih.gov

Influence of Air Mass Transport and Meteorological Conditions

The spatial and temporal distribution of this compound is heavily influenced by air mass transport and prevailing meteorological conditions. copernicus.orgescholarship.org Field campaigns have consistently demonstrated that ClNO₂ concentrations vary significantly depending on the origin and pathway of the air mass. copernicus.orgresearchgate.net

Observations at a rural site in Germany during the JULIAC campaign distinguished between air masses from long-range transport with an oceanic influence and those circulating regionally, which were more affected by anthropogenic activities. copernicus.orgresearchgate.netbham.ac.uk Nocturnal maximum ClNO₂ mixing ratios were consistently higher in regionally influenced air, ranging from 0.4 to 0.6 parts per billion by volume (ppbv), compared to approximately 0.2 ppbv in air masses originating from long-range transport. copernicus.orgresearchgate.netcopernicus.org This difference was attributed to the higher concentrations of ClNO₂ precursors, particularly nitrogen dioxide (NO₂), in regionally transported air masses that pick up fresh anthropogenic emissions. bham.ac.ukcopernicus.org

Similarly, a study in the Seoul metropolitan area during the KORUS-AQ campaign found that high morning concentrations of ClNO₂ were likely the result of vertical or horizontal transport of air masses from the west. researchgate.netcopernicus.org The level of ClNO₂ at ground sites was highly correlated with the origin of the air mass, as determined by back-trajectory analysis. escholarship.org

Meteorological conditions such as atmospheric stability and stagnation also play a critical role. escholarship.org During the KORUS-AQ campaign, periods of meteorological stagnation or blocking events, characterized by low wind speeds and increased atmospheric stability, resulted in limited ClNO₂ production. escholarship.org Although stagnant conditions can lead to high levels of precursors like N₂O₅, the production of ClNO₂ was restricted, likely due to a limited availability of aerosol chloride in the localized air masses. escholarship.org

In contrast, the transport of polluted plumes from urban and industrial areas can lead to exceptionally high ClNO₂ concentrations. At a high-elevation site in southern China, the arrival of polluted air masses from urban/industrial regions to the north resulted in the highest-ever reported mixing ratios of ClNO₂ (4.7 ppbv) and N₂O₅ (7.7 ppbv). noaa.gov Backward particle dispersion modeling confirmed that this ClNO₂/N₂O₅-laden air was a direct result of transport from these polluted source regions. noaa.gov This demonstrates that long-range transport can carry significant amounts of ClNO₂ and its precursors, impacting the photochemistry of downwind regions. researchgate.netnoaa.gov For instance, box model simulations showed that this transported ClNO₂ could enhance the next-day peak ozone production by up to 41% in the downwind air mass. noaa.gov

Table 2: this compound Concentrations by Air Mass Origin (JULIAC Campaign, Germany)

Air Mass TypeTypical Nocturnal Maximum ClNO₂ (ppbv)Key CharacteristicsReference
Regionally Transported0.4 - 0.6Influenced by nearby anthropogenic activities; higher NO₂. copernicus.orgresearchgate.netresearchgate.net
Long-Range Transport~0.2Oceanic influence; lower NO₂. copernicus.orgresearchgate.netresearchgate.net

Table 3: Compound Names and PubChem CIDs

Compound Name PubChem CID
This compound 61439
Dinitrogen pentoxide 24831
Nitrous acid 24529
Ozone 24823
Nitrogen dioxide 3352560
Nitric oxide 24524
Hydroxyl radical 1119
Chlorine atom 23949
Nitrate radical 139294
Nitric acid 944
Hydroperoxyl radical 403
Alkyl peroxy radicals Not a specific compound
Volatile Organic Compounds Not a specific compound
Carbon monoxide 281
Hydrochloric acid 313
Molecular chlorine 24526
Formaldehyde (B43269) 712
Hydrogen peroxide 784
Methyl hydroperoxide 16212
Methane 297

Current Research Challenges and Future Directions in Nitryl Chloride Chemistry

Unanswered Questions in ClNO₂ Atmospheric Chemistry

A primary area of ongoing research is the full extent of nitryl chloride's impact on atmospheric oxidation capacity, the degradation of primary pollutants, and the formation of secondary pollutants like ozone and particulate matter. magtech.com.cn Key unanswered questions include the precise mechanisms and environmental factors that control its heterogeneous formation. magtech.com.cn While it is known that the reaction of dinitrogen pentoxide (N₂O₅) on chloride-containing aerosols is the primary formation pathway, the exact influence of aerosol composition, phase, and mixing state on the yield of ClNO₂ is not fully understood. copernicus.org

The contribution of different chloride sources, such as sea salt, biomass burning, and industrial emissions, to ClNO₂ production is another area of active investigation. researchgate.netpublish.csiro.au For instance, inland sources of particulate chloride, like road salt aerosols and playa dust, have been identified as significant contributors to wintertime and regional chlorine chemistry, but their global importance remains to be quantified. acs.orgresearchgate.net Furthermore, the role of ClNO₂ in the chemistry of specific environments, such as the marine boundary layer, polluted coastal regions, and even at landfill sites, continues to be an area of focused study. copernicus.orgaston.ac.uk The potential for ClNO₂ to be formed on surfaces other than aerosols, such as "urban grime" on buildings, is a hypothesized but largely untested source. acs.org

Refinement of Formation and Removal Rate Constants

Accurate modeling of this compound's atmospheric impact is heavily dependent on precise rate constants for its formation and removal processes. The primary formation route is the heterogeneous uptake of N₂O₅ on chloride-containing aerosols. publish.csiro.au Laboratory studies have provided a range of uptake coefficients and ClNO₂ yields, which are known to depend on factors like the chloride-to-water ratio in the aerosol. noaa.govepa.gov However, discrepancies often exist between laboratory-derived parameterizations and field observations. copernicus.org

For example, some field studies have found that parameterized ClNO₂ yields are significantly larger than those derived from ambient measurements, suggesting that the reactivity of chloride in ambient particles may be reduced due to complex factors like mixing state and phase. copernicus.org The primary removal pathway for ClNO₂ is photolysis, which releases chlorine atoms and nitrogen dioxide. copernicus.org While the photolysis rate is relatively well-characterized, uncertainties in its value under different atmospheric conditions can affect model predictions. copernicus.org The potential for non-photolytic loss pathways, such as heterogeneous uptake on surfaces, also requires further investigation to refine removal rates. copernicus.org

Improved Representation in Atmospheric Models

Atmospheric models are crucial tools for assessing the impact of this compound on air quality and climate. However, accurately representing ClNO₂ chemistry in these models presents several challenges. copernicus.org One major issue is the accurate parameterization of the N₂O₅ uptake coefficient and the ClNO₂ yield, which are influenced by various factors that are often not well-constrained in models. copernicus.orgresearchgate.net The availability and sources of particulate chloride are also a significant source of uncertainty, as this directly impacts the potential for ClNO₂ formation. researchgate.netpublish.csiro.au

Current models often struggle to replicate observed ClNO₂ concentrations, indicating gaps in our understanding of its sources, sinks, and chemistry. copernicus.org For instance, some models have shown that including heterogeneous ClNO₂ production can significantly improve predictions of ozone and total nitrate (B79036) concentrations. researchgate.netresearchgate.net However, the sensitivity of these models to assumptions about chloride availability and ClNO₂ yield highlights the need for better constraints on these parameters. epa.gov Improving the representation of ClNO₂ in models like the Community Multiscale Air Quality (CMAQ) modeling system and GEOS-Chem is an ongoing effort that requires better emission inventories, higher resolution grids, and more sophisticated parameterizations of heterogeneous chemistry. researchgate.netcopernicus.org

Development of Novel Measurement Technologies for Enhanced Sensitivity and Specificity

Advancements in our understanding of this compound chemistry are closely linked to our ability to accurately measure its concentration in the atmosphere. Chemical Ionization Mass Spectrometry (CIMS) is a widely used technique for detecting ClNO₂ at low concentrations. copernicus.orgresearchgate.net However, the development of new and improved measurement technologies is crucial for enhancing sensitivity, specificity, and ease of use in field campaigns.

One such development is Thermal Dissociation Cavity Ring-Down Spectroscopy (TD-CRDS), which offers a method to quantify ClNO₂ with high sensitivity without the need for complex calibrations associated with mass spectrometry. ebi.ac.uknih.govcopernicus.org This technique relies on the thermal dissociation of ClNO₂ to NO₂ which is then detected. nih.gov Further development and validation of such optical techniques are important for providing independent measurements and improving the accuracy of ClNO₂ observations. copernicus.org Additionally, techniques that can provide information on the isotopic composition of ClNO₂ could offer insights into its sources and chemical processing. copernicus.org The continuous development of analytical methods, including spectroscopic and chromatographic techniques, is essential for identifying and quantifying a wide range of atmospheric compounds, including ClNO₂ and its precursors. mdpi.comnih.gov

Enhanced Understanding of Vertical Profiles and Boundary Layer Interactions

These studies have shown that ClNO₂ concentrations can be significantly higher aloft than at the surface, particularly at night. nih.gov This is often due to the vertical separation of its precursors, with higher concentrations of ozone and lower concentrations of nitric oxide at higher altitudes, leading to more efficient N₂O₅ and subsequent ClNO₂ formation. nih.gov The nocturnal boundary layer structure plays a crucial role in trapping pollutants and influencing the vertical distribution of ClNO₂. bham.ac.ukcopernicus.org Understanding these vertical gradients is essential for accurately assessing the impact of ClNO₂ on regional photochemistry, as surface-only measurements may underestimate its contribution to radical production and ozone formation. nih.govacs.org Future research will need to focus on more comprehensive field campaigns that include vertically resolved measurements to better understand the interactions between ClNO₂ chemistry and boundary layer dynamics. ametsoc.orgscispace.com

Global Assessment of ClNO₂ Impacts on Air Quality and Climate

Assessing the global impact of this compound on air quality and climate is a major challenge that requires a combination of field observations, laboratory studies, and global modeling. acs.org The photolysis of ClNO₂ releases chlorine atoms, which are highly reactive and can enhance the production of tropospheric ozone, a key component of smog and a greenhouse gas. ucpress.edud-nb.info Modeling studies have shown that ClNO₂ chemistry can lead to significant increases in ozone concentrations, particularly in polluted regions. researchgate.netnoaa.govcopernicus.org

Q & A

Q. What are the primary atmospheric formation pathways of nitryl chloride, and how can they be experimentally validated?

this compound forms predominantly via the heterogeneous reaction of dinitrogen pentoxide (N₂O₅) with chloride-containing aerosols (e.g., sea salt or industrial particulates) during nighttime . Methodological validation involves:

  • Field measurements : Deploy chemical ionization mass spectrometry (CIMS) or cavity-enhanced absorption spectroscopy to detect ClNO₂ and its precursors (N₂O₅, Cl⁻) in coastal or urban environments .
  • Laboratory simulations : Use aerosol flow tubes to replicate reaction conditions (e.g., controlled humidity, aerosol chloride content) and quantify ClNO₂ yield via offline ion chromatography or online spectroscopic techniques .

Q. What analytical techniques are recommended for quantifying this compound in environmental samples?

  • Mass spectrometry (MS) : Identify ClNO₂ using characteristic mass ions (e.g., m/z 81, 83 for Cl isotopes) .
  • Wet chemical methods : Decompose ClNO₂ in water and measure resulting NO₃⁻ and Cl⁻ via ion-specific electrodes or ion chromatography .
  • UV absorption spectroscopy : Determine concentration using ClNO₂'s distinct absorption cross-sections in the 300–400 nm range .

Q. How does this compound influence atmospheric oxidant chemistry?

ClNO₂ photolyzes rapidly at sunrise, releasing chlorine radicals (Cl·) and NO₂. Cl· enhances ozone (O₃) production via hydrocarbon oxidation, while NO₂ contributes to photochemical smog . Experimental validation includes:

  • Diurnal monitoring : Track ClNO₂ decay and O₃/NO₂ rise using ground-based sensors or aircraft campaigns .
  • Chamber studies : Exclude sunlight to isolate ClNO₂ accumulation, then simulate dawn to observe Cl· release and subsequent reactions .

Advanced Research Questions

Q. How can regional air quality models incorporate heterogeneous ClNO₂ production to improve ozone predictions?

  • Mechanism updates : Modify existing modules (e.g., CMAQ, WRF-Chem) to include ClNO₂ formation from N₂O₅ + Cl⁻ reactions and its photolysis .
  • Sensitivity analysis : Compare scenarios with/without ClNO₂ to quantify its impact on O₃ (e.g., 5–15% increase in coastal regions) .
  • Validation : Use field data (e.g., ClNO₂ concentrations from coastal Texas or the Pearl River Delta) to refine aerosol chloride parameterizations .

Q. What experimental strategies resolve contradictions between observed ClNO₂ levels and model predictions?

Discrepancies arise from underestimated chloride aerosol sources or reaction efficiencies . Methodological approaches include:

  • Aerosol composition profiling : Use X-ray fluorescence (XRF) or ion chromatography to quantify particulate Cl⁻ in urban/industrial plumes .
  • Kinetic studies : Measure N₂O₅ uptake coefficients (γ) on synthetic NaCl vs. real-world aerosols to refine reaction rates .
  • Source apportionment : Combine backward trajectories and emission inventories to identify dominant Cl⁻ sources (e.g., sea spray, coal combustion) .

Q. How does ClNO₂ stability vary under different atmospheric conditions, and how can this be systematically studied?

ClNO₂ stability depends on temperature, humidity, and aerosol pH . Advanced methodologies:

  • Controlled environmental chambers : Vary relative humidity (30–90%) and temperature (−10°C to 30°C) to assess ClNO₂ lifetime .
  • Quantum chemical modeling : Calculate activation barriers for ClNO₂ hydrolysis pathways (e.g., HNO₃ + HCl formation) using software like Gaussian .

Data and Reproducibility Considerations

Q. What protocols ensure reproducibility in ClNO₂ synthesis and purity assessment?

  • Synthesis : React NO₂ with excess Cl₂ in a dark, dry reactor at −20°C, followed by fractional distillation to isolate ClNO₂ .
  • Purity validation :
  • Measure vapor pressure (expected: ~300 mmHg at 20°C) .
  • Analyze via infrared spectroscopy for absence of NOCl or HNO₃ impurities .

Q. How should large-scale ClNO₂ datasets from field campaigns be curated for public use?

  • Metadata standards : Include timestamp, location, aerosol Cl⁻ content, and detection limits .
  • Data repositories : Submit to platforms like NOAA’s Atmospheric Composition & Chemical Processes Group or Zenodo with DOI assignment .

Tables for Key Data

Parameter Value Method Reference
ClNO₂ formation yield (γ)0.03–0.12 (dependent on Cl⁻)Aerosol flow tube + CIMS
ClNO₂ photolysis rate (J)0.02 s⁻¹ (at sunrise)UV-Vis spectroscopy
O₃ increase due to ClNO₂5–15% (coastal regions)WRF-Chem modeling
Particulate Cl⁻ in urban air0.1–2.5 µg/m³Ion chromatography/XRF

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.